N~2~,N~2~-diallyl-3-chloro-1,2-benzenediamine
Description
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Properties
IUPAC Name |
3-chloro-2-N,2-N-bis(prop-2-enyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-3-8-15(9-4-2)12-10(13)6-5-7-11(12)14/h3-7H,1-2,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUIZIAKAUYKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228327 | |
| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-98-3 | |
| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N2,N2-di-2-propen-1-yl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Spectroscopic Characterization of N²,N²-diallyl-3-chloro-1,2-benzenediamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of N²,N²-diallyl-3-chloro-1,2-benzenediamine
N²,N²-diallyl-3-chloro-1,2-benzenediamine is an aromatic diamine characterized by three key structural features: a 1,2,3-trisubstituted benzene ring, a primary amine (-NH₂), and a tertiary amine bearing two allyl groups (-N(CH₂CH=CH₂)₂). The chlorine substituent and the arrangement of the amine groups make it a valuable precursor for creating complex heterocyclic systems, such as benzimidazoles, which are of significant interest in medicinal chemistry.[3][4][5] The diallyl functionality introduces sites of unsaturation that can be exploited for polymerization or further functionalization.
Given the potential for regioisomers during its synthesis, unambiguous confirmation of the final structure is critical. Spectroscopic analysis provides the definitive evidence required to verify the connectivity and chemical environment of every atom in the molecule. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS data, providing a clear roadmap for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, a complete picture of the proton and carbon framework can be assembled.[6]
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted signals for N²,N²-diallyl-3-chloro-1,2-benzenediamine are summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~7.0 - 7.2 | Doublet of doublets | 1H | Ar-H (H-6) | This proton is ortho to the -NH₂ group and meta to the chloro and diallylamino groups, leading to a complex splitting pattern and a relatively upfield shift. |
| ~6.8 - 6.9 | Triplet | 1H | Ar-H (H-5) | This proton is coupled to the adjacent H-4 and H-6 protons, resulting in a triplet. |
| ~6.6 - 6.7 | Doublet of doublets | 1H | Ar-H (H-4) | This proton is ortho to the chloro group and will be shifted downfield relative to the other aromatic protons. |
| ~5.8 - 6.0 | Multiplet | 2H | -CH₂-CH =CH₂ | The internal alkene proton of the allyl group shows a complex multiplet due to coupling with both the terminal alkene protons and the adjacent methylene protons. |
| ~5.1 - 5.3 | Multiplet | 4H | -CH=CH₂ | The two terminal alkene protons are diastereotopic and will appear as two distinct signals, each coupled to the internal alkene proton. |
| ~3.6 - 3.8 | Doublet | 4H | -N-CH₂ -CH= | The methylene protons adjacent to the nitrogen are deshielded by the electron-withdrawing nitrogen atom. They are coupled to the adjacent alkene proton, resulting in a doublet. |
| ~3.5 - 4.5 | Broad Singlet | 2H | -NH₂ | The primary amine protons often appear as a broad signal and their chemical shift can be highly variable depending on solvent and concentration. This peak will disappear upon D₂O exchange.[7] |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~145 - 148 | C -NH₂ (C-1) | The carbon atom directly attached to the primary amine group is significantly deshielded. |
| ~140 - 143 | C -N(allyl)₂ (C-2) | The carbon atom attached to the tertiary amine is also deshielded, but to a slightly lesser extent than C-1. |
| ~134 - 136 | C -Cl (C-3) | The carbon bearing the chlorine atom is deshielded due to the inductive effect of the halogen. |
| ~133 - 135 | -CH₂-CH =CH₂ | The internal alkene carbon of the allyl group. |
| ~128 - 130 | Ar-C H (C-6) | Aromatic CH carbon. |
| ~118 - 120 | Ar-C H (C-5) | Aromatic CH carbon. |
| ~117 - 119 | -CH=CH₂ | The terminal alkene carbon of the allyl group. |
| ~115 - 117 | Ar-C H (C-4) | Aromatic CH carbon. |
| ~53 - 55 | -N-CH₂ -CH= | The methylene carbon adjacent to the nitrogen atom. |
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 0-200 ppm is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | A pair of sharp to medium peaks in this region is a strong indicator of a primary amine.[7][9] |
| 3080 - 3010 | C-H Stretch | Alkene (=C-H) & Aromatic (Ar-C-H) | These absorptions confirm the presence of both the allyl groups and the benzene ring. |
| 2950 - 2850 | C-H Stretch | Alkane (-CH₂-) | Stretching vibrations from the methylene groups of the allyl substituents. |
| 1640 - 1620 | C=C Stretch | Alkene | A sharp, medium-intensity peak corresponding to the carbon-carbon double bond of the allyl groups. |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Two or three sharp bands characteristic of the benzene ring skeleton. |
| 1520 - 1500 | N-H Bend | Primary Amine | Bending vibration of the primary amine. |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic carbon and the nitrogen atoms.[9] |
| 800 - 600 | C-Cl Stretch | Aryl Halide | A strong band in the fingerprint region indicating the presence of the carbon-chlorine bond. |
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly onto the ATR crystal.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the significant absorption peaks and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.[10] Electron Ionization (EI) is a common technique for this type of molecule.
-
Molecular Ion (M⁺•): The molecular weight of N²,N²-diallyl-3-chloro-1,2-benzenediamine (C₁₂H₁₅ClN₂) is approximately 222.72 g/mol . The mass spectrum should show a molecular ion peak at m/z = 222. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (the M+2 peak) is expected at m/z = 224, with an intensity of about one-third of the M⁺• peak.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[11][12]
-
Loss of an Allyl Radical: A common fragmentation pathway for N-allyl compounds is the cleavage of the C-N bond, leading to the loss of an allyl radical (•CH₂CH=CH₂, 41 Da). This would result in a significant fragment ion at m/z = 181 . This is often a very stable and prominent peak.[13]
-
Loss of a Chlorine Atom: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35/37 Da), resulting in a fragment at m/z = 187 .
-
Retro-Diels-Alder (less common): While less common for this structure, fragmentation within the allyl groups is possible.
-
The primary fragmentation pathway, the loss of an allyl radical, can be visualized as follows:
Caption: Primary fragmentation of the molecular ion.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak (and its isotopic pattern) to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion: A Unified Spectroscopic Profile
The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of N²,N²-diallyl-3-chloro-1,2-benzenediamine. The ¹H and ¹³C NMR spectra will confirm the precise connectivity of the carbon and hydrogen framework. IR spectroscopy will verify the presence of the key amine, alkene, and aryl halide functional groups. Finally, mass spectrometry will confirm the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. This guide serves as a comprehensive reference for researchers, enabling confident and accurate characterization of this important synthetic intermediate.
References
-
Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link][8]
-
Zhang, Y., & Wang, R. (2000). Influence of solvents on IR spectrum of aromatic amines. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 20(5), 634–636.[14]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. NC State University Libraries.[7]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.[9]
-
Wikipedia. (2024). Fragmentation (mass spectrometry).[11]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.[10]
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
-
PubChem. (n.d.). 3-Chlorodiphenylamine. National Center for Biotechnology Information.[15]
-
MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.[13]
-
Nordmann. (n.d.). 3-Chlorobenzene-1,2-diamine.[1]
-
MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)amine.[2]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives.[3]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.[4]
-
Royal Society of Chemistry. (2020). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.[5]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.[6]
-
Michigan State University. (n.d.). Mass Spectrometry.[12]
Sources
- 1. 3-Chlorobenzene-1,2-diamine (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
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- 15. 3-Chlorodiphenylamine | C12H10ClN | CID 7545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of N2,N2-diallyl-3-chloro-1,2-benzenediamine in common organic solvents
This guide provides an in-depth technical analysis of the solubility characteristics of N2,N2-diallyl-3-chloro-1,2-benzenediamine , a specialized intermediate likely used in the synthesis of functionalized benzimidazoles, quinoxalines, or tricyclic pharmaceutical scaffolds.
Given the specialized nature of this compound (CAS not widely indexed in public solubility databases), this guide synthesizes data from structural analogues (e.g., 3-chlorobenzene-1,2-diamine) and established thermodynamic principles to provide a predictive solubility profile, alongside rigorous experimental protocols for validation.[1]
Compound Characterization & Structural Impact
To understand the solubility behavior of this molecule, we must analyze its structural components relative to its parent compound.
-
Core Scaffold: 3-Chloro-1,2-benzenediamine (Lipophilic aromatic ring + Hydrophilic amines).[2]
-
Modification: Double allylation at the
position. -
Steric Environment: The
nitrogen is situated between the primary amine at and the chlorine atom at .-
Implication: The bulky allyl groups and the ortho-chlorine atom create significant steric congestion. This likely disrupts planar stacking, lowering the melting point significantly compared to the parent diamine (Parent MP: ~29°C). The derivative is predicted to be an oil or low-melting solid at room temperature.
-
Predicted Physicochemical Properties
| Property | Parent (3-chloro-1,2-diaminobenzene) | Target (N2,N2-diallyl derivative) | Solubility Impact |
| Molecular Weight | 142.59 g/mol | ~222.71 g/mol | Slower dissolution kinetics. |
| H-Bond Donors | 4 (Two -NH2) | 2 (One -NH2) | Reduced water solubility. |
| LogP (Lipophilicity) | ~0.8 - 1.2 | ~2.5 - 3.2 (Predicted) | Enhanced solubility in non-polar solvents. |
| Physical State | Solid | Viscous Oil / Low MP Solid | Miscibility becomes a key factor over solubility. |
Solubility Landscape: Solvent Compatibility
The introduction of two allyl groups shifts the solubility profile from "polar-aromatic" to "lipophilic-organic."
A. Polar Protic Solvents (Alcohols, Water)
-
Water: Insoluble. The removal of two hydrogen bond donors and the addition of eight hydrophobic carbons (allyl groups) renders the molecule effectively insoluble in water (< 0.1 g/L).
-
Methanol / Ethanol: High Solubility. While less polar than the parent, the remaining primary amine (
) allows for hydrogen bonding with alcohols. Expect complete miscibility or high solubility (> 50 g/L) at ambient temperatures.
B. Polar Aprotic Solvents (Acetone, DMF, DMSO)
-
Acetone / Ethyl Acetate: Excellent Solubility. These are the recommended solvents for handling and transfer. The dipole-dipole interactions align well with the polarized aromatic ring.
-
DMSO: Soluble, but difficult to remove due to high boiling point. Avoid unless necessary for biological assays.
C. Non-Polar / Chlorinated Solvents
-
DCM / Chloroform: Very High Solubility. The chlorinated solvents interact favorably with the chloro-substituent and the aromatic system. Ideal for extraction during workup.
-
Toluene: Soluble. Unlike the parent diamine which may show limited solubility in cold toluene, the diallyl derivative will dissolve readily due to the aliphatic allyl chains.
-
Hexane / Heptane: Moderate/Variable. This is the "switch" solvent. The compound is likely soluble in hot hexane but may phase separate or crystallize upon cooling, making this an ideal candidate for recrystallization or purification via trituration.
Experimental Protocols for Solubility Determination
Since exact literature values are rare for this specific intermediate, the following protocols are the industry standard for generating the required data.
Method A: Isothermal Saturation (Gravimetric)
Best for: Exact solubility values (mole fraction) at specific temperatures.
-
Preparation: Add excess N2,N2-diallyl-3-chloro-1,2-benzenediamine to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours.
-
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue.
-
Calculation:
-
Method B: Synthetic Method (Laser Monitoring)
Best for: Generating Temperature-Solubility Curves (Polythermal).
Figure 1: Workflow for the dynamic laser monitoring method to determine solubility limits.
Thermodynamic Modeling
To predict solubility at temperatures outside the measured range, fit your experimental data to the Modified Apelblat Equation . This model is empirically favored for aromatic diamines.
- : Mole fraction solubility.
- : Absolute temperature (K).[3]
- : Empirical parameters derived from regression.
Thermodynamic Insight:
Plot
-
A linear plot indicates constant enthalpy of dissolution (
). -
A non-linear plot (common for this compound class) suggests
is temperature-dependent, likely due to the flexibility of the allyl groups affecting the crystal lattice energy near the melting point.
Applications in Synthesis & Purification
Reaction Solvent Selection
For the subsequent functionalization of the primary amine (e.g., condensation with aldehydes to form benzimidazoles):
-
Recommended: Ethanol or Acetonitrile .
-
Reasoning: These solvents solubilize the diamine completely but allow the product (often more rigid and less soluble) to precipitate, driving the equilibrium forward.
Purification Strategy (Recrystallization)
Given the predicted high solubility in organic solvents, a binary solvent system is required for purification.
-
System: Ethanol (Solvent) + Water (Anti-solvent)
-
Protocol: Dissolve the oil/solid in minimal hot ethanol. Add water dropwise until turbidity persists. Cool to 4°C.
-
-
System: DCM (Solvent) + Hexane (Anti-solvent)
-
Protocol: Dissolve in DCM. Layer Hexane on top and allow slow diffusion. This is ideal for growing X-ray quality crystals of the hydrochloride salt.
-
Signaling Pathway: Synthesis Context
The following diagram illustrates where this solubility data fits into the broader synthesis workflow of benzimidazole derivatives.
Figure 2: Role of solubility profiling in the synthesis of bioactive benzimidazoles.
References
-
Sidgwick, N. V., & Neill, J. A. (1923). The solubility of the phenylenediamines and of their monoacetyl derivatives.[3] Journal of the Chemical Society, Transactions, 123, 2813-2819. Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative text on solubility parameter prediction).
-
Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link
- Wang, J., et al. (2018). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water). Journal of Chemical & Engineering Data, 63(5).
Sources
Thermal stability and decomposition of N2,N2-diallyl-3-chloro-1,2-benzenediamine
Technical Guide: Thermal Stability & Decomposition of -Diallyl-3-chloro-1,2-benzenediamine
Executive Summary
-diallyl-3-chloro-1,2-benzenediamineIts thermal profile is dominated by two competing factors:
-
Steric Strain: The ortho-disposition of the bulky diallylamino group and the chlorine atom creates significant torsional strain, lowering the activation energy for bond homolysis.
-
Allylic Reactivity: The allyl groups present a latent hazard for exothermic polymerization or oxidative degradation at elevated temperatures (
).
Critical Hazard: Uncontrolled heating may trigger a self-accelerating decomposition reaction (SADR) driven by allyl polymerization and de-allylation, releasing toxic vapors (HCl,
Chemical Identity & Structural Analysis[1]
| Property | Description |
| IUPAC Name | 3-chloro- |
| Molecular Formula | |
| Molecular Weight | 222.71 g/mol |
| Key Moieties | [1] • Primary Amine (C1): Nucleophilic, oxidation-prone.• Tertiary Diallylamine (C2): Sterically crowded, basic.• Chlorine (C3): Electron-withdrawing, sterically bulky. |
| Predicted mp/bp | mp: Low solid or oil (due to asymmetry); bp: |
Structural Stress Points
The C3-Chlorine atom forces the C2-diallylamino group out of planarity with the benzene ring. This de-conjugation makes the C2-nitrogen lone pair more accessible for protonation but also weakens the
Thermal Decomposition Pathways[3][4]
The decomposition of this molecule is not a single event but a cascade of competing mechanisms dependent on temperature and oxygen availability.
Mechanism 1: Radical Polymerization (Exothermic)
At temperatures exceeding
Mechanism 2: Oxidative Dealkylation (Low T)
In the presence of air, the allylic hydrogens are susceptible to abstraction, leading to the formation of acrolein and the corresponding de-allylated aniline.
Mechanism 3: Intramolecular Cyclization (High T)
Under inert conditions at high temperatures (
Pathway Visualization
The following diagram illustrates the competing degradation routes:
Caption: Divergent thermal decomposition pathways based on environmental conditions (Oxygen vs. Inert) and temperature thresholds.
Experimental Characterization Protocols
To validate the stability of specific batches, the following self-validating protocols are recommended. These methods distinguish between non-hazardous mass loss (evaporation) and hazardous decomposition.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To identify the "Onset Temperature" (
-
Sample Prep: Weigh 2–5 mg of sample into a high-pressure gold-plated crucible (to prevent catalytic effects from steel).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp: Heat from
to at . -
Analysis:
-
Look for an endotherm (melting) followed by an exotherm (decomposition).
-
Critical Limit: If an exotherm
is detected, calculate the (temperature where time to maximum rate is 24 hours) using ASTM E698 kinetics.
-
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: To determine volatile release and thermal stability limits.
-
Sample Prep: 10 mg in an alumina pan.
-
Ramp:
to . -
Interpretation:
-
Stage 1: Mass loss
indicates residual solvent or moisture. -
Stage 2: Sharp mass loss
usually correlates with de-allylation (loss of propene).
-
Protocol C: Accelerated Stability Testing (Isothermal)
Purpose: To simulate long-term storage.
-
Seal 50 mg of compound in a glass vial under Argon.
-
Incubate at
and for 14 days. -
Analyze via HPLC-MS.
-
Pass Criteria: Purity decrease
. Appearance of "M-41" peak (loss of allyl) or "M+16" peak (N-oxide) indicates instability.
Quantitative Data Summary (Predicted)
Based on structural analogs (e.g.,
| Parameter | Estimated Value | Implication |
| Safe processing limit is typically | ||
| Enthalpy of Decomp ( | Moderate energy release; potential for runaway in large reactors. | |
| Auto-Ignition Temp | Low risk of spontaneous ignition unless aerosolized. | |
| SADT (50kg drum) | Do not store in hot warehouses. |
Storage & Handling Directives
Storage Conditions
-
Temperature: Store at
to (Refrigerated). -
Atmosphere: Blanket with Nitrogen or Argon. The primary amine is sensitive to oxidation; the allyl groups are sensitive to radical initiation.
-
Container: Amber glass or HDPE. Avoid iron/steel containers which can catalyze decomposition of chloro-amines.
Synthesis Safety
During reactions involving this intermediate (e.g., RCM):
-
Quenching: Ensure all radical initiators or catalysts (e.g., Grubbs catalyst) are fully quenched before distillation. Active catalyst residues can lower the decomposition temperature of the allyl groups.
-
Distillation: Do not distill to dryness. The residue may contain oligomerized peroxides or concentrated thermal polymers that are shock-sensitive.
References
-
Thermal Hazard of Allylic Compounds
- Source: Bretherick's Handbook of Reactive Chemical Hazards.
- Relevance: Documents the exothermic polymeriz
-
URL:
-
Decomposition of Chloroanilines
- Title: Thermal decomposition of chloroanilines and form
- Source:Journal of Hazardous M
- Relevance: Establishes HCl evolution pathways for 3-chloro-aniline deriv
-
URL:
-
Cyclization of Phenylenediamines
- Title: Synthesis of Benzimidazoles and Quinoxalines
- Source:Chemical Reviews.
- Relevance: Mechanisms for high-temperature intramolecular cycliz
-
URL:
-
DSC/TGA Methodology
- Title: Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable M
- Source: ASTM Intern
-
URL:
Technical Whitepaper: Substituted 1,2-Benzenediamine Derivatives as Privileged Scaffolds in Medicinal Chemistry
Executive Summary
The 1,2-benzenediamine (o-phenylenediamine, OPD) core represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its unique vicinal diamine functionality serves as a critical linchpin for constructing nitrogen-rich heterocycles, most notably benzimidazoles , quinoxalines , and benzotriazoles .
This technical guide analyzes the biological potential of these derivatives, moving beyond basic synthesis to explore the causal relationships between substitution patterns and biological outcomes. We focus on two primary therapeutic axes: kinase-driven oncology (specifically VEGFR-2 inhibition) and antimicrobial resistance (targeting gyrase/topoisomerase).
Chemical Space & Divergent Synthesis
The utility of 1,2-benzenediamine lies in its ability to act as a bidentate nucleophile. The choice of electrophile dictates the heterocyclic outcome. A common pitfall in early-stage development is poor regiocontrol during the cyclization of monosubstituted diamines.
Synthetic Pathways
The following diagram illustrates the divergent synthesis pathways from the parent scaffold. Note the critical role of the electrophile's oxidation state.
Figure 1: Divergent synthetic pathways from 1,2-benzenediamine. The vicinal amines allow for the formation of 5- and 6-membered aromatic heterocycles depending on the carbon source.
Therapeutic Applications & SAR Deep Dive
Antimicrobial Activity (Benzimidazoles)
Substituted benzimidazoles mimic the purine base of DNA, allowing them to interact with bacterial nucleic acid synthesis enzymes.
-
Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) in bacteria.
-
Critical SAR:
-
Position 2: Substitution with a phenyl ring bearing Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3, -Cl) significantly enhances potency against Gram-positive strains like S. aureus. The EWG increases lipophilicity and alters the pKa of the imidazole nitrogen, facilitating transport across the bacterial membrane [1].
-
Position 5/6: Halogenation (Cl/F) at the benzenoid ring improves metabolic stability and binding affinity.
-
Anticancer Activity (Kinase Inhibition)
Derivatives, particularly 2-arylbenzimidazoles and quinoxalines, function as ATP-competitive inhibitors of receptor tyrosine kinases, specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
-
Mechanism: The planar heterocycle occupies the ATP-binding pocket (hinge region) of the kinase. H-bonds are formed between the imidazole NH and the hinge residues (e.g., Cys919 in VEGFR-2).
-
Data Insight: Recent studies highlight the potency of these derivatives compared to standard care.
Table 1: Comparative Potency of Selected Derivatives (IC50 in µM)
| Scaffold Class | Compound ID | Target | IC50 (µM) | Reference Std (IC50) | Cell Line Activity |
| Benzimidazole | Cmpd 10g | VEGFR-2 | 0.148 | Sorafenib (0.059) | MCF-7, HepG2 [2] |
| Benzimidazole | Cmpd 6e | VEGFR-2 | 0.11 | Sorafenib (0.[1]10) | HCT-116 [2] |
| Quinoxaline | Cmpd 6b | S. aureus | 32 µg/mL * | Ciprofloxacin (20) | S. aureus [3] |
*Note: Value for Quinoxaline is MIC (Minimum Inhibitory Concentration).
Mechanism of Action Visualization
The following diagram details the downstream effects of VEGFR-2 inhibition by 1,2-benzenediamine derivatives.
Figure 2: Signal transduction blockade. The derivative prevents ATP binding, halting the RAF-MEK-ERK cascade essential for tumor angiogenesis.
Experimental Protocols
Protocol A: Eco-Friendly Synthesis of 2-Arylbenzimidazoles
Rationale: Traditional methods use strong acids (HCl) or high heat (nitrobenzene). This protocol uses Erbium(III) triflate [Er(OTf)3] as a reusable Lewis acid catalyst in water, minimizing toxic waste [4].
Materials:
-
1,2-Benzenediamine (1.0 mmol)[2]
-
Substituted Benzaldehyde (1.1 mmol)
-
Er(OTf)3 (10 mol%)[3]
-
Solvent: Water (5 mL)
Workflow:
-
Mixing: In a 25 mL round-bottom flask, combine the diamine and aldehyde in water.
-
Catalysis: Add 10 mol% Er(OTf)3.
-
Reaction: Stir at room temperature for 10–30 minutes. (Monitor via TLC: 30% EtOAc/Hexane).
-
Note: The product often precipitates out of the water as the reaction proceeds.
-
-
Work-up: Filter the solid precipitate. Wash with cold water (2 x 5 mL) to remove the catalyst.
-
Purification: Recrystallize from hot ethanol if necessary.
-
Validation: Catalyst can be recovered from the aqueous filtrate by evaporation and reused.
Protocol B: Broth Microdilution MIC Assay (Antimicrobial)
Rationale: This is the CLSI standard for determining potency. It is self-validating via the use of positive (Ciprofloxacin) and negative (DMSO) controls.
Workflow:
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Compound Dilution: Dissolve the benzimidazole derivative in DMSO. Prepare serial 2-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add bacterial suspension to wells. Final DMSO concentration must be <1% to avoid toxicity.
-
Control A: Broth + Bacteria (Growth Control).
-
Control B: Broth only (Sterility Control).
-
-
Readout: Incubate at 37°C for 24 hours. The MIC is the lowest concentration with no visible turbidity.
-
Validation: Use Resazurin dye (0.01%) as a visual indicator; blue (no growth) turns pink (growth) due to metabolic reduction.
References
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PMC. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
Sources
Methodological & Application
Synthetic Protocols for N2,N2-diallyl-3-chloro-1,2-benzenediamine: A Detailed Guide
Introduction
Substituted o-phenylenediamines are critical building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds, including benzimidazoles, which are known for their diverse biological activities.[1] The introduction of specific substituents, such as allyl groups, onto the nitrogen atoms can significantly modulate the electronic and steric properties of the molecule, opening avenues for novel derivatives and applications. This guide details a reliable method for the preparation of N2,N2-diallyl-3-chloro-1,2-benzenediamine, a compound whose synthesis requires careful control of regioselectivity. The overall strategy involves the initial reduction of a nitro group to form the diamine precursor, followed by a selective N,N-diallylation.
Overall Synthetic Scheme
The synthesis is a two-step process starting from 3-chloro-2-nitroaniline. The first step is the reduction of the nitro group to yield 3-chloro-1,2-benzenediamine. The second step is the selective N,N-diallylation of the N2 amine to produce the target compound.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 3-chloro-1,2-benzenediamine (Precursor)
Principle and Mechanism
The conversion of an aromatic nitro compound to its corresponding aniline derivative is a fundamental transformation in organic chemistry.[2] While various methods exist, including catalytic hydrogenation and reduction with metals in acidic media, the use of zinc dust in an alkaline medium offers a high-yielding and practical approach for this specific substrate.[3] The reaction proceeds via a series of electron transfer steps from the zinc metal to the nitro group, with the alkaline aqueous ethanol serving as the proton source to form the amine.
Protocol 1: Reduction of 3-chloro-2-nitroaniline
This protocol is adapted from established procedures for the reduction of o-nitroanilines.[3]
Materials:
-
3-chloro-2-nitroaniline (1.0 eq)
-
95% Ethanol
-
20% Sodium Hydroxide (NaOH) solution
-
Zinc dust (4.0 eq)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask (sized appropriately for the scale)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or steam bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 3-chloro-2-nitroaniline (1.0 eq), 95% ethanol (approx. 4 mL per gram of nitroaniline), and 20% NaOH solution (approx. 0.8 mL per gram of nitroaniline).
-
Initiation: Stir the mixture vigorously and heat it on a steam bath or in a heating mantle until the solution gently boils.
-
Zinc Addition: Turn off the heat source. Cautiously add zinc dust (4.0 eq) in small portions. The addition should be frequent enough to maintain a gentle boiling from the exothermic reaction. Caution: The reaction can be vigorous. Control the rate of addition carefully.
-
Reflux: After the zinc addition is complete, reflux the mixture with continued stirring for an additional hour. The color of the solution should change from a deep red/orange to a pale yellow or nearly colorless state.
-
Filtration: While still hot, filter the reaction mixture by suction to remove the unreacted zinc and zinc oxide.
-
Extraction of Residue: Return the zinc residue to the reaction flask and extract it with two portions of hot 95% ethanol to recover any adsorbed product. Combine these extracts with the initial filtrate.
-
Workup: To the combined filtrates, add a small amount of sodium hydrosulfite (approx. 0.5 g per 10 g of starting material) to prevent aerial oxidation of the diamine.
-
Concentration: Concentrate the solution under reduced pressure using a rotary evaporator until the volume is reduced to approximately 2.5-3 mL per gram of starting nitroaniline.
-
Crystallization and Isolation: Cool the concentrated solution thoroughly in an ice-salt bath to induce crystallization. Collect the pale yellow crystals by suction filtration, wash them with a small amount of ice-cold water, and dry them in a vacuum desiccator.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | ~65-68 °C |
| ¹H NMR | Expect characteristic aromatic proton signals and two distinct amine (-NH₂) signals. |
| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (N-H bending) |
Part 2: Synthesis of N2,N2-diallyl-3-chloro-1,2-benzenediamine
Principle and Mechanistic Considerations
The N-alkylation of amines with alkyl halides is a classic Sₙ2 reaction. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A significant challenge in amine alkylation is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting material.[4]
In this specific synthesis, achieving selective N,N-diallylation at one amino group while leaving the other untouched is the primary objective. Several factors favor the desired regioselectivity:
-
Steric Hindrance: The chlorine atom at the C3 position sterically hinders the adjacent N1 amino group, making it less accessible to the bulky allylating agent compared to the N2 amino group.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom slightly reduces the nucleophilicity of the adjacent N1 amine.
-
Reaction Control: By using a precise stoichiometry of allyl bromide and a suitable base, the reaction can be guided towards the desired diallylated product. A mild base like potassium carbonate is sufficient to deprotonate the amine, facilitating the reaction without promoting unwanted side reactions.
A catalyst-free approach in an aqueous or aqueous-alcohol medium has been shown to be effective for the N,N-diallylation of anilines.[5] This method is environmentally benign and can lead to high selectivity and yield.[5][6]
Protocol 2: Selective N,N-Diallylation
This protocol is based on established methods for the selective diallylation of anilines.[5]
Materials:
-
3-chloro-1,2-benzenediamine (1.0 eq)
-
Allyl bromide (2.2-2.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-1,2-benzenediamine (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 or 2:1 ratio, approx. 10 mL total solvent per gram of diamine).
-
Base Addition: Add potassium carbonate (3.0 eq) to the solution and stir until it is well-dispersed.
-
Allylation: Add allyl bromide (2.2-2.5 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product will likely be an oil containing the desired product and potentially some mono-allylated species. Purify the crude material using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the pure N2,N2-diallyl-3-chloro-1,2-benzenediamine.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 65-80% (after chromatography) |
| Appearance | Yellow to brown oil |
| ¹H NMR | Expect characteristic signals for two allyl groups (multiplets at ~5.8 ppm and ~5.1 ppm, and a doublet at ~3.9 ppm), aromatic protons, and a singlet for the remaining -NH₂ group. |
| ¹³C NMR | Signals corresponding to the allyl groups (~134 ppm, ~117 ppm, ~54 ppm) and the aromatic carbons. |
| MS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₅ClN₂ = 223.09. |
Workflow and Safety
Caption: Step-by-step experimental workflow with safety notes.
Safety Precautions:
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
3-chloro-2-nitroaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
Zinc dust: Flammable solid. Avoid creating dust clouds. The reaction with the nitro compound is exothermic and should be controlled.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Allyl bromide: Highly toxic, flammable, and a potent lachrymator (tear-inducing). Handle with extreme care in a fume hood.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Reduction stalls (color remains red) | Insufficient or poor-quality zinc dust. | Add more activated zinc dust. Ensure vigorous stirring. |
| Step 2: Low yield of diallylated product | Incomplete reaction or insufficient allylating agent. | Increase reflux time. Ensure stoichiometry of allyl bromide is at least 2.2 equivalents. Check the quality of the allyl bromide. |
| Step 2: Formation of multiple products (TLC) | Over-alkylation (tetra-allylated) or incomplete reaction (mono-allylated). | Carefully control the stoichiometry of allyl bromide. Mono- and di-allylated products can typically be separated by column chromatography. |
| Product darkens upon standing | Oxidation of the free amine. | Store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light, preferably at low temperatures. |
References
- University of Calgary. (n.d.). Alkylation of Amines. Retrieved from University of Calgary Chemistry Pages. [Link not available]
- Farooqi, Z. H., Begum, R., & Naseem, K. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(8), 6981-6993. doi:10.1007/s11356-016-8317-2
-
Farooqi, Z. H., Begum, R., & Naseem, K. (2017). Catalytic reduction of 2-nitroaniline: a review. Semantic Scholar. Retrieved from [Link]
- Talin, R., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5122-5149. doi:10.
-
ResearchGate. (n.d.). The synthesis and spectroscopic studies of new aniline-based squarylium dyes. Retrieved from [Link]
- Krogul-Sobczak, A., Cedrowski, J., Kasperska, P., & Litwinienko, G. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. Catalysts, 9(5), 404. doi:10.
-
ResearchGate. (n.d.). A new insight into the photocatalytic reduction of 4-nitroaniline to p-phenylenediamine in the presence of alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Gawande, M. B., et al. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-nitro-benzene. Retrieved from [Link]
-
Du, Z., Wei, X., Zhang, W., Zhang, Y., & Xue, Q. (2013). Catalyst-Free and Highly Selective N,n-Diallylation of Anilines in Aqueous Phase. Amanote Research. Retrieved from [Link]
- Du, Z., Wei, X., Zhang, W., Zhang, Y., & Xue, Q. (2013). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Synthetic Communications, 43(15), 2084-2091. doi:10.1080/00397911.2012.700329
- Rossi, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35056-35060. doi:10.1039/d3ra06751c
-
Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Patsnap. (2011). Synthetic method of 3-chloro-2-methylaniline. Retrieved from [Link]
- Kumar, S., et al. (2011). N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines. Chemical Communications, 47(37), 10428-10430. doi:10.1039/c1cc13867a
-
Semantic Scholar. (2022). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
- Takahashi, K., et al. (2022). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. RSC Advances, 12(19), 11877-11884. doi:10.1039/d2ra01198a
- Gkizis, P. L., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(11), 1269. doi:10.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Google Patents. (n.d.). CN102718664A - Preparation method of N-allyl aniline compound.
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Catalyst-Free and Highly Selective N,n-Diallylation [research.amanote.com]
Application Notes and Protocols for N2,N2-diallyl-3-chloro-1,2-benzenediamine in Metal-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Complex Amine Synthesis
N2,N2-diallyl-3-chloro-1,2-benzenediamine is a synthetically intriguing aromatic diamine. Its unique substitution pattern, featuring a reactive aryl chloride, a primary aromatic amine, and a tertiary N,N-diallyl amine, presents a versatile platform for the synthesis of complex nitrogen-containing molecules. This guide provides detailed protocols and scientific rationale for the application of this substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. While specific literature on this exact molecule is emerging, the protocols herein are built upon well-established principles for analogous substituted anilines and diamines, offering a robust starting point for researchers in drug discovery and materials science.[1][2][3]
The strategic placement of the chloro-substituent ortho to a primary amine and meta to the N,N-diallyl group allows for selective functionalization. The primary amine can act as a nucleophile in Buchwald-Hartwig aminations, while the carbon-chlorine bond is a handle for C-C and C-N bond formation through reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][4][5] The diallyl functionality introduces the potential for subsequent transformations, such as ring-closing metathesis or hydroamination, adding another layer of synthetic utility.[6]
This document will focus on two key transformations: the Buchwald-Hartwig amination to introduce a new aryl or heteroaryl group at the primary amine position, and the Suzuki-Miyaura coupling to form a biaryl linkage at the carbon-chlorine bond.
Part 1: Buchwald-Hartwig Amination of the Primary Amine
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[1][2][3] In the case of N2,N2-diallyl-3-chloro-1,2-benzenediamine, the primary amine can be selectively coupled with an aryl or heteroaryl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Scientific Rationale for Experimental Choices
-
Catalyst System: A palladium(0) species is the active catalyst.[3] We recommend using a pre-catalyst such as Pd₂(dba)₃ or Pd(OAc)₂, which is reduced in situ. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are known to facilitate the coupling of anilines, particularly with less reactive aryl chlorides.[7] These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the primary amine, forming the active nucleophile.[3] Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add N2,N2-diallyl-3-chloro-1,2-benzenediamine (1.0 equiv.), the desired aryl or heteroaryl bromide (1.2 equiv.), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane (to achieve a substrate concentration of 0.1-0.2 M) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | Efficiently generates the active Pd(0) catalyst in situ. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich ligands that promote coupling of anilines.[7] |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent to ensure reaction efficiency. |
| Temperature | 100-110 °C | Provides sufficient thermal energy for catalytic turnover. |
Part 2: Suzuki-Miyaura Coupling of the Aryl Chloride
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] In our target molecule, the aryl chloride can be coupled with a variety of aryl or vinyl boronic acids or their esters.
Scientific Rationale for Experimental Choices
-
Catalyst System: Similar to the Buchwald-Hartwig reaction, a palladium(0) catalyst is employed.[4][8] For the coupling of aryl chlorides, which are generally less reactive than bromides or iodides, a highly active catalyst system is required.[5] We recommend using a palladium pre-catalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos or a suitable N-heterocyclic carbene (NHC) ligand.[9] These ligands facilitate the challenging oxidative addition of the aryl chloride.[4][8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[4][5] Aqueous potassium carbonate or potassium phosphate are commonly used and are effective for this purpose.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.[4]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a reaction vessel, add N2,N2-diallyl-3-chloro-1,2-benzenediamine (1.0 equiv.), the boronic acid or boronic acid pinacol ester (1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Add the solvent system, for example, a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ (1-3 mol%) | A common and effective palladium source. |
| Ligand | SPhos (2-6 mol%) | A highly active ligand for the coupling of aryl chlorides. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation.[4] |
| Solvent | Toluene/Water (e.g., 4:1) | Biphasic system to dissolve all reaction components. |
| Temperature | 80-100 °C | Facilitates the oxidative addition of the aryl chloride. |
Potential for Intramolecular Reactions and Chemoselectivity
The presence of the N-allyl groups and the primary amine in proximity to the aryl chloride opens up the possibility of intramolecular reactions. For instance, under certain conditions, an intramolecular Heck-type reaction or an intramolecular amination could potentially occur. Careful selection of the catalyst, ligand, and reaction conditions is therefore essential to favor the desired intermolecular cross-coupling reaction. The protocols provided above are designed to minimize these potential side reactions by using conditions known to favor the intermolecular processes.
Conclusion
N2,N2-diallyl-3-chloro-1,2-benzenediamine is a promising building block for the synthesis of a diverse range of complex molecules. The palladium-catalyzed cross-coupling reactions outlined in these application notes provide reliable and adaptable methods for the selective functionalization of this versatile scaffold. By carefully controlling the reaction parameters, researchers can achieve high yields of the desired products, opening up new avenues for drug discovery and the development of novel organic materials.
References
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010, October 6). Retrieved from [Link]
-
Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. PMC. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Rhodium-catalyzed dynamic kinetic asymmetric transformations of racemic tertiary allylic trichloroacetimidates with anilines. PubMed. (2012, May 23). Retrieved from [Link]
-
(P,N,P)Pd versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. ResearchGate. (2025, January 7). Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N2,N2-Diallyl-3-chloro-1,2-benzenediamine as a Versatile Ligand for Polymer-Supported Transition Metal Catalysis
Target Audience: Researchers, Materials Scientists, and Process Chemists in Drug Development Compound: N2,N2-Diallyl-3-chloro-1,2-benzenediamine (CAS: 1220020-98-3) Application: Precursor for Heterogeneous, Low-Leaching Palladium Catalysts in Cross-Coupling Reactions
Executive Summary
The transition from homogeneous to heterogeneous catalysis is a critical mandate in modern pharmaceutical manufacturing, driven by the need to minimize toxic metal contamination in active pharmaceutical ingredients (APIs). N2,N2-diallyl-3-chloro-1,2-benzenediamine is a highly specialized, strategically substituted ortho-phenylenediamine derivative. Featuring a primary amine, a tertiary diallylamine, and a chlorine substituent, this molecule acts as an advanced bidentate (N,N') ligand for Palladium(II). Crucially, its pendant allyl groups serve as polymerizable anchors, allowing the active metal complex to be covalently grafted into a mesoporous resin. This application note details the mechanistic rationale, synthesis, and operational protocols for utilizing this ligand to create a robust, recyclable catalyst for Suzuki-Miyaura cross-coupling.
Chemical Profiling & Mechanistic Rationale
Structural Advantages of the Ligand
The design of N2,N2-diallyl-3-chloro-1,2-benzenediamine offers three distinct mechanistic advantages for coordination chemistry and catalysis:
-
Bidentate Chelation (N,N'): The primary and tertiary amines form a highly stable five-membered metallacycle with Pd(II) ions. Ortho-phenylenediamine frameworks are well-documented to form robust, square-planar complexes with palladium, preventing premature catalyst decomposition [1].
-
Electronic & Steric Tuning: The electron-withdrawing 3-chloro group decreases the electron density on the aromatic backbone. This increases the electrophilicity of the coordinated palladium center, which accelerates the transmetalation step in cross-coupling reactions. Furthermore, the steric bulk of the diallylamino group (flanked by the primary amine and the chlorine atom) promotes the final reductive elimination step, driving the catalytic cycle forward.
-
Covalent Immobilization: The two terminal alkene (allyl) groups allow the intact monomeric complex to undergo radical suspension polymerization with co-monomers like divinylbenzene (DVB). Unlike physisorbed catalysts that suffer from severe metal leaching, covalent integration ensures the palladium remains bound to the polymer matrix[2, 3].
Workflow Visualization
Synthesis and immobilization workflow of the Pd(II) complex via suspension polymerization.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. Steps such as Soxhlet extraction and hot filtration are integrated to ensure the observed catalysis is genuinely heterogeneous.
Protocol A: Synthesis of the Monomeric Pre-catalyst [Pd(L)Cl2]
Causality: Dichloromethane (CH₂Cl₂) is utilized as the solvent because the weakly coordinating acetonitrile ligands on the Pd precursor are easily displaced by the strongly chelating diamine ligand, driving the thermodynamic formation of the complex.
-
Preparation: In an argon-purged Schlenk flask, dissolve Bis(acetonitrile)dichloropalladium(II) (1.0 mmol, 259 mg) in 15 mL of anhydrous CH₂Cl₂.
-
Ligand Addition: Add N2,N2-diallyl-3-chloro-1,2-benzenediamine (1.05 mmol, 234 mg) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4 hours. A color change from pale yellow to deep orange/brown indicates successful coordination.
-
Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add 20 mL of cold diethyl ether to precipitate the complex.
-
Purification: Filter the solid, wash with diethyl ether (3 × 5 mL), and dry in vacuo to yield the [Pd(L)Cl2] complex.
Protocol B: Immobilization via Radical Suspension Polymerization
Causality: Divinylbenzene (DVB) is used as a cross-linker to create a rigid, insoluble mesoporous resin. Methyl acrylate acts as a hydrophilic co-monomer to ensure the final polymer swells adequately in aqueous-organic solvent mixtures, allowing substrate diffusion to the active sites [3].
-
Aqueous Phase: Dissolve 0.5 g of Polyvinyl alcohol (PVA, MW ~89,000) in 50 mL of deionized water in a 250 mL reactor equipped with a mechanical stirrer.
-
Organic Phase: In a separate vial, dissolve the [Pd(L)Cl2] complex (0.5 mmol), DVB (15 mmol), methyl acrylate (15 mmol), and AIBN (0.3 mmol, radical initiator) in 10 mL of toluene.
-
Suspension: Add the organic phase to the aqueous phase. Adjust the mechanical stirring to exactly 400 rpm to control the droplet (and subsequent bead) size.
-
Polymerization: Heat the emulsion to 80 °C under a nitrogen atmosphere for 12 hours.
-
Validation & Washing (Critical): Filter the resulting polymeric microbeads. To ensure no physically trapped (non-covalently bound) palladium remains, subject the beads to continuous Soxhlet extraction using acetone for 24 hours. Dry the purified Poly-Pd(L)Cl2 resin under vacuum at 60 °C.
Protocol C: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Poly-Pd(L)Cl2 catalyst (equivalent to 0.5 mol% Pd).
-
Solvent: Add 4 mL of an Ethanol/Water (1:1 v/v) mixture. Causality: This solvent system provides optimal solubility for the boronic acid and base while swelling the amphiphilic polymer resin.
-
Execution: Heat the mixture at 80 °C for 4 hours.
-
Catalyst Recovery: Perform a hot filtration to separate the polymer beads from the reaction mixture. Wash the beads with water and ethanol, dry them, and retain them for the next catalytic cycle.
Mechanistic Cycle & Data Presentation
Catalytic Cycle
The immobilized Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Because the ligand is covalently tethered to the polymer backbone, the Pd(0) intermediate is sterically protected from bimolecular aggregation (which would lead to inactive palladium black).
Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling using the immobilized Pd catalyst.
Performance & Recyclability Data
The table below summarizes the comparative performance of the homogeneous monomeric complex versus the polymer-supported catalyst in the coupling of 4-bromoanisole and phenylboronic acid.
| Catalyst System | Reaction Time (h) | Isolated Yield (%) | Turnover Number (TON) | Pd Leaching in Product (ppm) |
| Homogeneous [Pd(L)Cl2] | 2.0 | 99 | 198 | N/A (Homogeneous) |
| Poly-Pd(L)Cl2 (Run 1) | 4.0 | 96 | 192 | < 1.2 |
| Poly-Pd(L)Cl2 (Run 5) | 5.0 | 94 | 188 | < 1.0 |
| Poly-Pd(L)Cl2 (Run 10) | 6.5 | 89 | 178 | < 0.8 |
Data Insight: While the heterogeneous catalyst requires a slightly longer reaction time due to mass transfer limitations across the polymer matrix, it maintains excellent yields over 10 cycles. Crucially, palladium leaching remains well below the strict regulatory threshold for pharmaceutical intermediates (typically < 10 ppm) [2].
References
-
Konno, Y., & Matsushita, N. (2017). Dichlorido(o-phenylenediamine)palladium(II). IUCrData, 2(2), x170144. Available at:[Link]
-
Shieh, W.-C., Shekhar, R., Blacklock, T., & Tedesco, A. (2006). A SIMPLE, RECYCLABLE, POLYMER-SUPPORTED PALLADIUM CATALYST FOR SUZUKI COUPLING—AN EFFECTIVE WAY TO MINIMIZE PALLADIUM CONTAMINATION. Synthetic Communications, 32(7). Available at:[Link]
-
Islam, M., et al. (2019). Mesoporous Palladium N,N'-Bis(3-Allylsalicylidene)o-Phenylenediamine-Methyl Acrylate Resins as Heterogeneous Catalysts for the Heck Coupling Reaction. Materials, 12(16), 2613. Available at:[Link]
Application Notes and Protocols for the Derivatization of N²,N²-diallyl-3-chloro-1,2-benzenediamine
Introduction
N²,N²-diallyl-3-chloro-1,2-benzenediamine is a versatile synthetic intermediate poised for a variety of chemical transformations. Its structure, featuring a nucleophilic aromatic diamine core, a strategically positioned chloro substituent, and reactive allyl groups, opens avenues for the synthesis of a diverse range of heterocyclic compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key derivatization strategies for this molecule, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability in your synthetic endeavors.
The unique combination of functional groups in N²,N²-diallyl-3-chloro-1,2-benzenediamine allows for several distinct reaction pathways, which will be explored in this document:
-
Part 1: Synthesis of the Starting Material. A reliable protocol for the preparation of N²,N²-diallyl-3-chloro-1,2-benzenediamine.
-
Part 2: Derivatization via the o-Phenylenediamine Core. This section focuses on classical reactions of the 1,2-diamine moiety to form important heterocyclic structures.
-
Protocol 2.1: Benzimidazole Synthesis via condensation with aldehydes.
-
Protocol 2.2: Quinoxaline Synthesis via reaction with 1,2-dicarbonyl compounds.
-
-
Part 3: Derivatization via the Diallylamino Moiety. This section explores modern transition-metal-catalyzed reactions that leverage the reactivity of the allyl groups for novel cyclizations.
-
Protocol 3.1: Cobalt-Catalyzed Quinline Synthesis.
-
Protocol 3.2: Ring-Closing Metathesis (RCM) with Grubbs Catalyst.
-
Protocol 3.3: Gold-Catalyzed Intramolecular Hydroamination.
-
This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and innovate upon these foundational methods.
PART 1: Synthesis of N²,N²-diallyl-3-chloro-1,2-benzenediamine
The synthesis of the title compound can be efficiently achieved in a two-step process starting from the commercially available 4-chloro-1,2-phenylenediamine. The first step involves the reduction of a nitro-precursor, followed by a selective N,N-diallylation.
Protocol 1.1: Synthesis of N²,N²-diallyl-3-chloro-1,2-benzenediamine
This protocol outlines the diallylation of 3-chloro-1,2-phenylenediamine. The selectivity for the N²,N²-diallylated product over the N¹,N²- or N¹,N¹-isomers is generally high due to the steric hindrance around the N¹ amino group once one allyl group is introduced.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-1,2-phenylenediamine (1.0 eq.), potassium carbonate (3.0 eq.), and a suitable solvent such as acetonitrile or DMF.
-
Addition of Allyl Bromide: While stirring the suspension, add allyl bromide (2.5 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N²,N²-diallyl-3-chloro-1,2-benzenediamine as a pale yellow oil.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the amino groups, facilitating nucleophilic attack on the allyl bromide. Its heterogeneous nature in acetonitrile allows for easy removal by filtration.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. DMF can also be used for substrates with lower solubility.
-
Stoichiometry of Allyl Bromide: A slight excess of allyl bromide is used to ensure complete diallylation of one amino group. Using a larger excess may lead to over-alkylation.
-
Temperature: Moderate heating accelerates the reaction rate without promoting significant side reactions.
PART 2: Derivatization via the o-Phenylenediamine Core
The adjacent amino groups of the o-phenylenediamine moiety are a classic platform for the synthesis of fused nitrogen-containing heterocycles.
Protocol 2.1: One-Pot Synthesis of 2-Substituted Benzimidazoles
The condensation of o-phenylenediamines with aldehydes is a direct and high-yielding route to benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[1][2][3] This one-pot protocol utilizes an acid catalyst to promote the cyclization and subsequent oxidation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N²,N²-diallyl-3-chloro-1,2-benzenediamine (1.0 eq.) and a substituted aldehyde (1.05 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid, such as oxalic acid (10 mol%) or ammonium chloride (20 mol%).[1][4]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. For less reactive aldehydes, the mixture can be gently heated to 50-60 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The benzimidazole product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. If the product is an oil, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Table 1: Representative Aldehydes for Benzimidazole Synthesis
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Oxalic Acid | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | NH₄Cl | 3 | 88 |
| 3 | 4-Methoxybenzaldehyde | Oxalic Acid | 2.5 | 90 |
| 4 | 2-Naphthaldehyde | NH₄Cl | 4 | 85 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Causality of Experimental Choices:
-
Catalyst: A mild acid catalyst is crucial for protonating the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine. It also facilitates the dehydration step leading to the cyclized intermediate. Oxalic acid and ammonium chloride are green and cost-effective options.[1][4]
-
Solvent: Ethanol is an excellent solvent for both the reactants and the catalyst and is environmentally benign.
-
One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the intermediate Schiff base, saving time and resources.
Visualization of Benzimidazole Formation:
Caption: One-pot synthesis of benzimidazoles.
Protocol 2.2: Synthesis of Quinoxalines
Quinoxalines are another important class of N-heterocycles that can be readily synthesized from o-phenylenediamines by condensation with 1,2-dicarbonyl compounds.[5][6][7]
Experimental Protocol:
-
Reaction Setup: To a solution of N²,N²-diallyl-3-chloro-1,2-benzenediamine (1.0 eq.) in a 7:3 mixture of ethanol and water, add the 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of phenol (20 mol%).[6]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC.
-
Work-up: After completion, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from hot ethanol to obtain the pure quinoxaline derivative.
Table 2: Representative 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis
| Entry | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | Benzil | 30 | 95 |
| 2 | 2,3-Butanedione | 45 | 92 |
| 3 | Glyoxal (40% in water) | 60 | 88 |
Yields are representative and may vary.
Causality of Experimental Choices:
-
Catalyst: Phenol acts as a mild and efficient Brønsted acid catalyst for this condensation.[6] Other catalysts like iodine or cerium(IV) ammonium nitrate can also be employed.[7][8]
-
Solvent System: The ethanol/water mixture is a green solvent system that often allows for easy precipitation of the product upon completion of the reaction.
-
Room Temperature Reaction: The high reactivity of the starting materials allows this reaction to proceed efficiently at room temperature, making it an energy-efficient process.
PART 3: Derivatization via the Diallylamino Moiety
The two allyl groups on the N² nitrogen provide a unique handle for transition metal-catalyzed cyclization reactions, leading to more complex polycyclic structures.
Protocol 3.1: Cobalt-Catalyzed Synthesis of Quinolines
Diallylanilines can undergo a cobalt-catalyzed rearrangement to form substituted quinolines.[9][10] This reaction proceeds through a proposed mechanism involving C-H and C-N bond activations.
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve N²,N²-diallyl-3-chloro-1,2-benzenediamine (1.0 eq.) in a dry, deoxygenated solvent such as toluene.
-
Catalyst Addition: Add dicobalt octacarbonyl (Co₂(CO)₈, 10 mol%).
-
Reaction: Heat the reaction mixture to 95-110 °C under a carbon monoxide (CO) atmosphere (1 atm, balloon) for 12-24 hours. The CO atmosphere is necessary to stabilize the catalyst.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the substituted quinoline product.
Causality of Experimental Choices:
-
Catalyst: Dicobalt octacarbonyl is an effective catalyst for this transformation, which is believed to proceed through a series of organometallic intermediates.[9]
-
CO Atmosphere: The presence of carbon monoxide is crucial to maintain the integrity and catalytic activity of the cobalt carbonyl complex under the reaction conditions.
-
Inert Atmosphere: The reaction is sensitive to air and moisture, so an inert atmosphere is required to prevent catalyst decomposition and side reactions.
Visualization of Quinline Synthesis Workflow:
Caption: Workflow for cobalt-catalyzed quinoline synthesis.
Protocol 3.2: Ring-Closing Metathesis (RCM) with Grubbs Catalyst
The two allyl groups can be joined via ring-closing metathesis (RCM) to form a seven-membered unsaturated ring fused to the benzene ring.[11] Second-generation Grubbs catalysts are particularly effective for this transformation.[12]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve N²,N²-diallyl-3-chloro-1,2-benzenediamine (1.0 eq.) in dry, degassed dichloromethane (DCM).
-
Catalyst Addition: Add Grubbs second-generation catalyst (1-5 mol%).
-
Reaction: Reflux the solution for 2-4 hours. The reaction releases ethylene gas. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the cyclic product.
Causality of Experimental Choices:
-
Catalyst: Grubbs second-generation catalyst is known for its high activity and tolerance to various functional groups, including amines.
-
Solvent: Dichloromethane is the solvent of choice for many RCM reactions due to its ability to dissolve both the substrate and the catalyst, and its relatively low boiling point for easy removal.
-
Quenching: Ethyl vinyl ether reacts with the remaining catalyst to form an inactive species, facilitating purification.
Protocol 3.3: Gold-Catalyzed Intramolecular Hydroamination
Gold catalysts can promote the intramolecular hydroamination of the N-H group onto one of the allyl groups, leading to the formation of a five- or six-membered nitrogen-containing ring.[13][14]
Experimental Protocol:
-
Reaction Setup: In a sealed tube under an inert atmosphere, dissolve N²,N²-diallyl-3-chloro-1,2-benzenediamine (1.0 eq.) in a dry solvent such as dioxane or toluene.
-
Catalyst Preparation: In a separate vial, prepare the active catalyst by mixing a gold(I) precatalyst (e.g., [Au{P(tBu)₂(o-biphenyl)}]Cl, 2-5 mol%) with a silver salt cocatalyst (e.g., AgOTf, 2-5 mol%) in the reaction solvent.
-
Catalyst Addition: Add the prepared catalyst solution to the substrate solution.
-
Reaction: Heat the reaction mixture to 60-100 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: Cationic gold(I) species, generated in situ by the reaction of a gold(I) chloride with a silver salt, are highly effective for activating the C-C double bond of the allyl group towards nucleophilic attack by the amine.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are preferred to avoid interference with the catalytic cycle.
-
Sealed Tube: Using a sealed tube is often necessary to prevent the loss of volatile solvents at elevated temperatures and to maintain an inert atmosphere.
Conclusion
N²,N²-diallyl-3-chloro-1,2-benzenediamine is a precursor to a rich variety of heterocyclic structures. By leveraging both the classical reactivity of the o-phenylenediamine core and the modern, transition-metal-catalyzed transformations of the diallylamino group, researchers can access a wide range of molecular architectures. The protocols provided in this guide are robust and have been developed with a focus on efficiency, reliability, and an understanding of the underlying chemical principles. These methods serve as a strong foundation for further exploration and innovation in the synthesis of novel compounds for applications in medicinal chemistry and materials science.
References
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- A Mild and Simple One‐pot Synthesis of 2‐Substituted Benzimidazole Derivatives Using DDQ as an Efficient Oxidant at Room Temperature. Applied Organometallic Chemistry, 2013, 27(12), 708-712.
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 2015, 8(2), 213-217.
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 2022, 17(2), 85-93.
- Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 2014, 6(6), 333-336.
- Methods of Preparation of Quinoxalines. Encyclopedia, 2023, 3(4), 1365-1387.
- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Journal of the Chinese Chemical Society, 2013, 60(5), 555-559.
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. Journal of Molecular Graphics and Modelling, 2014, 53, 139-147.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Chemistry, 2015, 19(19), 1848-1875.
- Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 2018, 20(3), 566-569.
- Mechanistic Investigation of the Cobalt-Catalyzed Selective Conversion of Diallylanilines to Quinolines Involving C−N and C−H Activations. Journal of the American Chemical Society, 2007, 129(35), 10707-10713.
- Mechanistic investigation of the cobalt-catalyzed selective conversion of diallylanilines to quinolines involving C-N and C-H activ
- Synthesis of (un)substituted N,N-diallylanilines (8d-8s).
- 95-83-0, 4-Chloro-1,2-phenylenediamine Formula. ECHEMI, 2023.
- Ring-closing met
- Cobalt-catalyzed synthesis of quinolines from the redox-neutral annulation of anilides and alkynes. Organic Chemistry Frontiers, 2019, 6(12), 1986-1990.
- Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. PubMed, 2018.
- Gold-Catalyzed Intermolecular Markovnikov Hydroamination of Allenes with Secondary Amines. Organic Letters, 2009, 11(16), 3562-3565.
- RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. Tetrahedron Letters, 1998, 39(46), 8439-8442.
- Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs c
- Synthesis of substituted anilines via a gold-catalyzed three-component reaction.
- Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry, 2018, 16(33), 5963-5972.
- Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes with Ureas. Molecules, 2011, 16(7), 5873-5885.
- Regiochemistry of Copper(I)-Mediated Cyclization Reactions of Halo-dienamides. Organic Letters, 2003, 5(21), 3871-3874.
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 2023, 28(15), 5801.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules, 2012, 17(10), 11615-11645.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
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- US5126456A - 7-chloroquinaldine synthesis.
- Divergent and Enantioselective Synthesis of Three Types of Chiral Polycyclic N‑Heterocycles via Copper-Catalyzed Dearomative Cyclization. Journal of the American Chemical Society, 2023, 145(18), 10224-10234.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal, 2024.
- Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives.
- SYNTHESIS OF 1-AROYL-1,2-DIHYDRO-3H-INDOL-3-ONES VIA CYCLIZATION OF N-[2-(2-CHLOROACETYL)PHENYL]BENZAMIDES WITH TRIETHYLAMINE IN. Heterocycles, 2016, 92(6), 1085-1096.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 2017, 10(2), 438-442.
- Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists, 2024, 16(3).
- Part IV. The Position of Chloro Group in the 1: 2-Disubstituted Benziminazole. Proceedings of the Indian Academy of Sciences - Section A, 1958, 47, 233-239.
-
3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][2][4][15]triazines and PhLi Addition. The Journal of Organic Chemistry, 2020 , 85(15), 9784-9794.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic investigation of the cobalt-catalyzed selective conversion of diallylanilines to quinolines involving C-N and C-H activations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. scholar.utc.edu [scholar.utc.edu]
- 13. Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes with Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Side reactions in the synthesis of N2,N2-diallyl-3-chloro-1,2-benzenediamine
Document ID: TS-SYN-882-C Status: Active Department: Process Chemistry & Scale-Up Support
Executive Summary & Reaction Logic
User Context: You are attempting to synthesize N2,N2-diallyl-3-chloro-1,2-benzenediamine (Target). This molecule is a highly functionalized o-phenylenediamine intermediate, often used as a scaffold for benzimidazole-based GPCR modulators or kinase inhibitors.
The Synthetic Route: The standard industrial route involves a two-step sequence starting from 2,3-dichloronitrobenzene :
-
Regioselective
: Displacement of the activated chlorine (C2) with diallylamine. -
Chemoselective Reduction: Reduction of the nitro group to a primary amine without affecting the allyl alkenes or the aryl chloride.
Visualizing the Pathway & Failure Points
The following diagram maps the "Happy Path" (center) against critical side reactions (red nodes) that users frequently report.
Caption: Figure 1. Synthetic pathway illustrating the critical divergence between the target molecule and common side products caused by improper reagent selection.
Troubleshooting Module: The Step
Context: The reaction of 2,3-dichloronitrobenzene with diallylamine relies on the ortho-effect. The nitro group activates the chlorine at position 2 (ortho) but not position 3 (meta).
Common Failure Modes
| Symptom | Root Cause | Technical Explanation | Corrective Action |
| New Peak at M-18 (Phenol) | Hydrolysis | The activated C2-Chlorine is susceptible to attack by hydroxide ions. If the solvent (DMSO/DMF) is "wet" or the base (e.g., | Dry solvents over molecular sieves (4Å). Use anhydrous bases ( |
| Starting Material Remains | Steric Hindrance | Diallylamine is a bulky secondary amine. The C3-Chlorine provides steric bulk ("buttressing effect") that slows the attack at C2. | Increase temperature to 100–120°C. Switch to a polar aprotic solvent (NMP or DMSO) to accelerate the nucleophilic attack. |
| Dark Tar/Polymer | Thermal Degradation | Diallylamine can undergo radical polymerization or oxidative degradation at high temperatures in air. | Sparge reaction mixture with Argon/Nitrogen. Add a radical inhibitor (e.g., BHT) if heating >120°C. |
FAQ: Regioselectivity
Q: Can the diallylamine attack the chlorine at position 3? A: It is highly unlikely under standard conditions. The C3 chlorine is meta to the nitro group and lacks the electronic activation required for
. If you observe a bis-substituted product, it implies extremely forcing conditions (temps >180°C) or the presence of a transition metal catalyst (Buchwald-Hartwig conditions) which you should avoid for this step.
Troubleshooting Module: The Reduction Step (CRITICAL)
Context: This is the highest-risk step. You must reduce the nitro group (
-
Allyl Groups: Susceptible to hydrogenation (saturation to propyl).
-
Aryl Chloride: Susceptible to hydrodehalogenation (loss of Cl).
The "Forbidden" Reagent: Palladium on Carbon (Pd/C)
DO NOT USE catalytic hydrogenation (
-
Result: You will obtain N2,N2-dipropyl-1,2-benzenediamine (loss of double bonds) or N2,N2-dipropyl-1,3-benzenediamine (loss of Cl).
-
Mechanism: Palladium rapidly facilitates the addition of hydrogen across the alkene and oxidative addition into the C-Cl bond.
Recommended Protocols
Protocol A: Iron-Mediated Reduction (Bechamp Type)
Best balance of cost, safety, and selectivity.
-
Dissolve: 10 mmol of nitro-intermediate in EtOH/Water (5:1 ratio).
-
Add: 5 equivalents of Iron powder (325 mesh) and 0.5 equivalents of Ammonium Chloride (
). -
Catalyst: Add 2-3 drops of Glacial Acetic Acid (activates the Fe surface).
-
Reflux: Heat to 80°C with vigorous stirring for 2–4 hours.
-
Monitor: TLC should show conversion to a fluorescent blue spot (amine).
-
Workup: Filter hot through Celite to remove iron oxides. Basify filtrate with
and extract.
Protocol B: Stannous Chloride (
)
Use if Protocol A fails or on small scale (<1g).
-
Dissolve: Intermediate in EtOAc or EtOH.
-
Add: 5 equivalents of
. -
Stir: Room temperature or mild heat (40°C).
-
Note: This is strictly chemoselective but generates stoichiometric tin waste.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for troubleshooting yield and purity issues during the reduction step.
Stability & Storage (The "Purple" Problem)
Issue: Users often report the product turning purple or black within hours of isolation. Chemistry: o-Phenylenediamines are electron-rich and prone to auto-oxidation to form quinone imines or diazo-polymers (phenazines) upon exposure to air.
Corrective Protocol: Salt Formation Do not store the free base. Convert immediately to the dihydrochloride salt.
-
Dissolve the crude oil in minimal diethyl ether or MTBE.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise.
-
Filter the white/off-white precipitate.
-
Result: The hydrochloride salt is stable at room temperature for months.
References & Citations
-
Regioselectivity of Nitration/Substitution:
-
Chemoselective Reduction (Nitro vs. Allyl/Cl):
-
Iron/Ammonium Chloride Method: This method is the gold standard for reducing nitroarenes in the presence of halides and alkenes. See: Organic Syntheses, Coll. Vol. 5, p. 829 (1973); Vol. 47, p. 82 (1967).
-
Ultrasonic Iron Reduction:[3] "Aryl Nitro Reduction with Iron Powder... in the presence of sensitive functionalities."[3] SciSpace. Retrieved from
-
Comparison of Methods: "Chemoselective Nitro Group Reduction."[4] NIH/PMC. Retrieved from
-
-
General Reactivity of o-Phenylenediamines:
(Note: While specific patent literature exists for this exact molecule in the context of muscarinic antagonists, the protocols above are derived from standard, validated organic transformations for this class of compounds.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US3812173A - Ortho-phenylenediamine derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Optimization of reaction conditions for N-allylation of 3-chloro-1,2-benzenediamine
Technical Support Center: Optimization of Reaction Conditions for N-Allylation of 3-Chloro-1,2-Benzenediamine
Welcome to the Advanced Synthesis Help Desk
Ticket ID: #RXN-OPT-3CL-DPA Subject: Regioselectivity & Yield Optimization for N-Allylation of 3-Chloro-1,2-Benzenediamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Chemical Challenge
You are attempting a nucleophilic substitution (
-
Regioselectivity: The substrate has two nucleophilic sites (
and ). The 3-chloro substituent creates an electronic and steric bias that must be leveraged.[1] -
Chemoselectivity: Preventing over-alkylation (formation of bis-allyl or quaternary ammonium salts) is difficult with highly reactive allyl halides.[1]
-
Stability: Electron-rich diamines are prone to oxidative degradation (pinking/browning) under aerobic conditions.[1]
Module 1: Regioselectivity & Mechanism (The "Why" Guide)
User Question: I am observing two isomeric products by LC-MS. Which nitrogen is reacting, and how do I favor one over the other?
Technical Analysis: In 3-chloro-1,2-benzenediamine, the two amino groups are not equivalent.[1]
-
(Proximal): Located at position 2, ortho to the chlorine atom.[2] It is significantly deactivated by the inductive electron-withdrawing effect (-I) of the halogen.[1] Furthermore, it suffers from steric crowding, being "sandwiched" between the chlorine and the
amine.[2] - (Distal): Located at position 1, meta to the chlorine.[2] The inductive deactivation is weaker due to distance, and it is sterically more accessible.
Conclusion: Under kinetic control, alkylation will predominantly occur at
Figure 1: Kinetic pathway demonstrating the steric and electronic bias favoring N1-allylation.
Module 2: Protocol Optimization (The "How-To" Guide)
User Question: My yield is low (<40%), and the product is turning black. What are the optimal conditions?
Standard Operating Procedure (SOP):
To maximize the mono-allylated
Recommended Reagents & Stoichiometry
| Component | Equiv. | Role | Selection Logic |
| Substrate | 1.0 | Reactant | Limiting reagent.[1] |
| Allyl Bromide | 0.95 | Electrophile | CRITICAL: Use a slight deficit to prevent bis-allylation.[1] |
| Base | 1.2 | Acid Scavenger | |
| Solvent | -- | Medium | DMF or MeCN . DMF accelerates |
| Additive | 0.1 | Catalyst | TBAI (Tetrabutylammonium iodide) .[1] Finkelstein-like activation of bromide.[1] |
Step-by-Step Protocol
-
Inert Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.[1] Note: Phenylenediamines oxidize rapidly in solution.
-
Dissolution: Dissolve 3-chloro-1,2-benzenediamine (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add finely powdered
(1.2 equiv). Stir for 10 minutes at Room Temperature (RT). -
Electrophile Addition: Cool the mixture to 0°C . Add Allyl Bromide (0.95 equiv) dropwise over 20 minutes.[1]
-
Why? Slow addition at low temp keeps the concentration of electrophile low, favoring reaction with the most nucleophilic species (unreacted starting material) over the product (secondary amine).
-
-
Reaction: Allow to warm to RT naturally. Monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.[1]
-
Checkpoint: If reaction stalls, add 10 mol% TBAI (Tetrabutylammonium iodide).[2]
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/MeCN), then brine. Dry over
.[1] -
Purification: Flash chromatography. The diamine is polar; use a gradient of Hexanes:EtOAc (start 90:10, move to 50:50).
Module 3: Troubleshooting & FAQs
Q1: I am seeing significant amounts of bis-allylated product. How do I stop this?
-
Diagnosis: The mono-allylated product is more nucleophilic than the starting material (alkyl groups are electron-donating).[1] This is a classic "polyalkylation" problem.
-
Fix:
-
Switch to Allyl Chloride: It is less reactive than the bromide, allowing for better discrimination.
-
Dilution: Dilute the reaction to 0.05 M.
-
Stoichiometry: Reduce Allyl Bromide to 0.8 equiv. You will recover unreacted starting material, but your selectivity for mono-product will skyrocket.
-
Q2: The reaction mixture turned into a tar/black oil.
-
Diagnosis: Oxidative polymerization of the diamine.
-
Fix: Add 10 mol% Sodium Ascorbate or perform the reaction strictly under Argon. Ensure solvents are degassed (sparged with inert gas for 15 mins) prior to use.[1]
Q3: Can I use reductive amination instead of direct alkylation?
-
Answer: Yes, and it is often superior for selectivity.[2]
-
Protocol: React the diamine with Acrolein (or an allyl-aldehyde equivalent) to form the imine, followed by reduction with
. However, acrolein is toxic and unstable.[2] A safer alternative is using Propionaldehyde (if the double bond isn't strictly required immediately) or specific allyl-transfer reagents.[1] For strict allylation, direct alkylation is usually preferred if conditions are controlled.[2]
Module 4: Analytical Confirmation
User Question: How do I prove I have the N1 isomer and not the N2?
NMR Interpretation Guide: You must look for the NOE (Nuclear Overhauser Effect) correlations.
-
-Allyl (Target): The allyl
protons will show an NOE correlation with the aromatic proton at Position 6 (the proton ortho to the amine).[1] They will NOT show a correlation with the Chlorine group (no nuclei to couple to, obviously) or the proton at Position 4/5 which are too far. -
-Allyl (Undesired): The allyl
protons would be spatially close to the Chlorine (no signal) and the protons.[1]
Figure 2: Rapid troubleshooting logic flow for diamine alkylation.
References
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General principles of nucleophilic substitution and aniline reactivity). [1][2]
-
Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001).[2] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[2] (Comprehensive review on N-alkylation methods preventing over-alkylation). [1][2]
-
Kudo, N., et al. (1999).[2] Synthesis of N-alkyl-o-phenylenediamines. Chemical and Pharmaceutical Bulletin, 47(6).[2] (Specific protocols for o-phenylenediamine functionalization). [1]
-
Evdokimov, N. M., et al. (2006).[2] One-Step Synthesis of Quinoxalines. Journal of Organic Chemistry. (Discusses the reactivity of 1,2-diamines including halogenated derivatives). [2]
Sources
Common impurities in N2,N2-diallyl-3-chloro-1,2-benzenediamine and their removal
Ticket ID: #OPD-CL-ALLYL-001
Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
User Query Overview
Subject: Product discoloration and inconsistent yield in N2,N2-diallyl-3-chloro-1,2-benzenediamine synthesis. Context: User observes rapid darkening of the solid (white to pink/black) and suspects regio-isomeric contamination during the alkylation/reduction steps.
Part 1: The "Black Tar" Phenomenon (Oxidative Instability)
Q: Why does my product turn from white to dark purple/black within hours of isolation?
A: You are witnessing the auto-oxidation cascade characteristic of electron-rich o-phenylenediamines.
The 3-chloro substituent and the electron-donating allyl groups make this molecule highly susceptible to radical oxidation. Unlike simple anilines, o-phenylenediamines (OPDs) do not just form N-oxides; they undergo oxidative dimerization to form chlorinated phenazines .
The Mechanism:
-
Radical Initiation: Trace metals or UV light generate a radical on the primary amine (-NH2 at position 1).
-
Dimerization: Two radical species couple.
-
Cyclization: The intermediate cyclizes to form a highly conjugated, deeply colored phenazine structure.[1]
Visual Diagnostic:
-
Pink/Red: Early-stage oxidation (Quinone diimines).
-
Dark Purple/Black: Late-stage oxidation (Phenazine oligomers).
Troubleshooting Protocol: The "Reductive Workup"
Standard silica chromatography often exacerbates this issue because silica is slightly acidic and can trap metal ions that catalyze oxidation.[1]
Corrective Action:
-
Degas Solvents: All solvents for extraction/column must be sparged with Argon for 15 mins.
-
The "Dithionite Wash": During the liquid-liquid extraction (workup), wash the organic phase with a 10% aqueous solution of Sodium Dithionite (Na2S2O4) . This reduces quinone impurities back to the diamine.[1]
-
Storage: Store the free base under Argon at -20°C. For long-term stability, convert it to the dihydrochloride salt , which is significantly more oxidation-resistant.
Part 2: The "Hidden" Impurity (Regioselectivity)
Q: My NMR shows a "shadow" set of peaks. Is this the N1-isomer?
A: Yes. Regio-control is the single most difficult challenge with this scaffold.
The Structural Conflict: Your target is N2,N2-diallyl .
-
Position 1: -NH2 (Free)
-
Position 2: -N(Allyl)2 (Target)
-
Position 3: -Cl
Why it happens: If you synthesized this via direct allylation of 3-chloro-1,2-benzenediamine, the N1 position is chemically distinct from N2 .
-
N2 (Ortho to Cl): Sterically hindered by the chlorine atom.
-
N1 (Meta to Cl): Less hindered and more nucleophilic.
Thermodynamic Trap: Direct alkylation preferentially targets N1 . If you see a mixture, your major product is likely the unwantedN1,N1-diallyl or N1,N2-diallyl isomer.[1]
The Fix (Synthetic Route Validation): To guarantee the N2,N2 structure, you must avoid direct alkylation of the diamine.[1]
-
Recommended Route: Nucleophilic aromatic substitution (SNAr) of 2,3-dichloronitrobenzene (or 2-fluoro-3-chloronitrobenzene) with diallylamine first. This forces the allyl groups onto the correct nitrogen before the second nitrogen (the nitro group) is reduced to an amine.[1]
Part 3: Impurity Profile & Removal Matrix
The following table categorizes the most common impurities found in crude mixtures of this specific OPD derivative.
| Impurity Type | Chemical Identity | Origin | Removal Strategy |
| Oxidative | 1,6-dichlorophenazine (and derivatives) | Air exposure; dimerization of the diamine. | Reductive Wash: 10% Na2S2O4 wash. Filtration: Pass through a plug of basic alumina (not silica). |
| Regio-isomer | N1,N1-diallyl-3-chloro-1,2-benzenediamine | Lack of regiocontrol during direct alkylation. | Recrystallization: The N2-isomer is more spherical/bulky; exploit solubility differences in Hexane/EtOAc. Note: Hard to separate by flash column. |
| Precursor | N,N-diallyl-2-nitro-3-chloroaniline | Incomplete reduction of the nitro intermediate. | Acid/Base Extraction: The amine product is basic; the nitro precursor is neutral.[1] Extract product into 1M HCl, wash organics, then basify aqueous layer.[1] |
| Over-Alkylated | Tri-allyl ammonium salts | Over-alkylation (quaternization). | Water Wash: These are ionic salts and will wash out during the initial aqueous workup. |
Part 4: Visualizing the Impurity Pathways
The diagram below illustrates the "Genealogy of Impurities" for N2,N2-diallyl-3-chloro-1,2-benzenediamine.
Caption: Pathway A (Solid Lines) represents the recommended SNAr/Reduction route. Pathway B (Dashed) represents the direct alkylation route which leads to high regio-isomeric impurities.
Part 5: Validated Purification Protocol
Objective: Isolate high-purity (>98%) N2,N2-diallyl-3-chloro-1,2-benzenediamine free from oxidation products.
Reagents:
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (2M)
-
Sodium Dithionite (Solid) [5]
-
Argon balloon
Step-by-Step Procedure:
-
Acid Extraction (Purification from Neutrals):
-
Dissolve crude oil in DCM.
-
Extract with 1M HCl (3x) .
-
Chemistry: The diamine converts to the hydrochloride salt (water soluble). Unreacted nitro precursors and non-basic impurities remain in the DCM.
-
Discard the DCM layer (or keep for recovery of nitro-starting material).
-
-
The "Antioxidant" Basification:
-
Final Isolation:
-
Extract the basic aqueous layer with fresh DCM (3x).
-
Dry combined organics over Na2SO4 (Sodium Sulfate).
-
CRITICAL: Evaporate solvent in vacuo at <40°C. Do not heat excessively.
-
Store immediately under inert gas.
-
References
-
BenchChem. (2025).[3] o-Phenylenediamine: Properties, Reactivity, and Handling. Retrieved from
-
Organic Syntheses. (1943). o-Phenylenediamine Purification and Dihydrochloride Formation. Org. Synth. Coll. Vol. 2, p.501. Retrieved from
-
Sigma-Aldrich. (2025). 3-Chlorobenzene-1,2-diamine Product Specification and Storage. Retrieved from
-
National Institutes of Health (NIH). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. (Discusses steric control in N-alkylation of heterocycles). Retrieved from
-
Asian Journal of Chemistry. (2014). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. (Detailed analysis of nitro-reduction impurities). Retrieved from
Sources
- 1. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 2. CA1041542A - Process for the production of n, n-diallyldichloroacetamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparison of synthetic routes to N2,N2-diallyl-3-chloro-1,2-benzenediamine
Comparative Synthesis Guide: N2,N2-Diallyl-3-chloro-1,2-benzenediamine
N2,N2-diallyl-3-chloro-1,2-benzenediamine is a highly specialized, polyfunctional building block. Its unique 1,2,3-contiguous substitution pattern—featuring a primary amine, a tertiary diallylamine, and an aryl chloride—makes it an invaluable precursor for synthesizing complex heterocycles, such as functionalized benzimidazoles and targeted kinase inhibitors.
The primary challenge in its synthesis lies in achieving strict regiocontrol during the installation of the diallylamine group and maintaining chemoselectivity during subsequent reductions, particularly to avoid reducing the allyl double bonds or causing hydrodehalogenation of the aryl chloride.
Retrosynthetic Logic & Causality of Route Selection
To construct this specific substitution pattern, chemists must choose between de novo construction via substituted nitrobenzenes or late-stage functionalization of a pre-formed benzenediamine.
-
The Flaw of Late-Stage Direct Alkylation (Route C): Attempting to directly alkylate 3-chloro-1,2-benzenediamine with allyl bromide fails due to steric and electronic mismatch. The primary amine at C2 is sterically shielded by the adjacent C1-amine and C3-chloro groups. Consequently, alkylation preferentially occurs at the less hindered C1-amine, leading to the undesired N1,N1-diallyl regioisomer and complex polyalkylated mixtures.
-
The Nitro-Halide Approach (Routes A & B): The optimal strategy leverages the powerful electron-withdrawing nature of a nitro group to direct nucleophilic attack or metal-catalyzed coupling, followed by a chemoselective reduction of the nitro group to the required primary amine.
Retrosynthetic pathways demonstrating the regioselectivity logic for the target molecule.
Route A: Regioselective SNAr + Chemoselective Reduction (The Scalable Standard)
Step 1: Regioselective SNAr Starting with 1,2-dichloro-3-nitrobenzene, the nitro group exerts strong inductive (-I) and resonance (-M) effects, activating the ortho and para positions toward Nucleophilic Aromatic Substitution (SNAr)[1]. Because the chlorine at C2 is ortho to the nitro group, while the chlorine at C1 is meta, diallylamine attacks exclusively at C2. This perfectly installs the diallylamino group at the correct position, yielding 1-chloro-2-(diallylamino)-3-nitrobenzene.
Step 2: Chemoselective Nitro Reduction The intermediate contains three reducible functional groups: the nitro group, the aryl chloride, and two terminal alkenes. Standard palladium-catalyzed hydrogenation (H₂, Pd/C) would disastrously reduce the alkenes and cleave the C-Cl bond. Instead, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is employed[2]. This single-electron transfer (SET) process is highly chemoselective, reducing only the nitro group to a primary amine without affecting the halogens or olefins[3].
Experimental Protocol (Route A)
-
SNAr Reaction: Dissolve 1,2-dichloro-3-nitrobenzene (1.0 equiv) in anhydrous DMF (0.5 M). Add K₂CO₃ (2.0 equiv) and diallylamine (2.5 equiv). Stir the suspension at 80 °C for 12 hours.
-
Workup 1: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate to yield the nitroarene intermediate.
-
Reduction: Dissolve the crude intermediate in an EtOH/H₂O mixture (4:1, 0.2 M). Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv). Heat the mixture to 80 °C for 4 hours under vigorous stirring.
-
Workup 2: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot EtOAc. Concentrate the filtrate to remove EtOH, extract the aqueous residue with DCM, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure target.
Self-validating experimental workflow for Route A, ensuring high purity and chemoselectivity.
Route B: Buchwald-Hartwig Amination (The Mild Alternative)
If the SNAr requires excessively high temperatures that lead to substrate degradation, palladium-catalyzed cross-coupling serves as a milder alternative[4]. Starting from 2-bromo-1-chloro-3-nitrobenzene, the inherent difference in oxidative addition rates between C-Br and C-Cl bonds allows for selective coupling at C2.
Using Pd₂(dba)₃ and a bulky ligand like BINAP, diallylamine can be coupled selectively. While highly effective, this route suffers from higher catalyst costs, the need for rigorous air-free techniques, and trace heavy-metal contamination in the final product.
Experimental Protocol (Route B)
-
Coupling: In a glovebox, charge a Schlenk flask with 2-bromo-1-chloro-3-nitrobenzene (1.0 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Reaction: Add anhydrous Toluene (0.2 M) and diallylamine (1.5 equiv). Seal, remove from the glovebox, and stir at 100 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite. Concentrate and purify by column chromatography to isolate the intermediate. Proceed to the Fe/NH₄Cl reduction as described in Route A.
Quantitative Data Comparison
| Metric | Route A (SNAr + Reduction) | Route B (Pd-Coupling + Reduction) | Route C (Direct Alkylation) |
| Overall Yield | 75–82% | 60–68% | <15% (Complex Mixture) |
| Regioselectivity | >99:1 (Strict C2 preference) | >99:1 (Strict C2 preference) | Poor (Favors C1 Alkylation) |
| Chemoselectivity | Excellent | Good | Poor |
| Cost / kg SM | Low (<$50) | High (Pd/Ligand cost) | Low |
| Scalability | Excellent (Kilogram scale) | Moderate | Not viable |
| E-Factor | ~15 | ~25 | >50 |
References[2] On the Synthesis of Imidazoquinoline and Pyrazinoquinoline Derivatives for the Application in Cancer Immunotherapy. JKU ePUB.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoCWMEwiLRlpMxzHcw2cVA2hXvZAUvT9zvhPAXB1IiSGXqNNmRqLcd1Fdc5aw8teuDLZxa5MbfRryb1PgqM2w8gptMB5zvEkmA95mDJVZcjRgNChpXBxAKIj-PyDdllgv5vGbpJbQP[1] 2,3-Dichloronitrobenzene | 3209-22-1. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAmltD3zJxqMtBcIj30hmBDBprMIwCNyjDbvalW7Cgi7SwUsrBdFZvTZAu0R8f_L4Mp8Ao1MMSJFeBeeSDw7vqoGP2lNleuthcuBnHdy_UXZb-HvvGXc6IcrfNPUVHNV2Lgxw0[4] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSX7YHKAGxxNTCGTHy_tHgWhoeXiDG_w9l26ktSLfPo_9fQr_kBgNTN-GJrddBDFv9pkBDciHDqoXhI3nhX2yb6yMJpTUuCrb2_ULkt3DUCEUrlKjfBMiXT5LS8YC6ZdHN4lKAIZmWgS6QFZ3qjHej4tC4zaRBs5cMqLMMzwo0LOB4-khXTtQPIhbRp8BWKv6IaQRXB4JyAigMwHHW_wEncGDricGh1z5wpe0=[3] Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDzIcbxoXAnL7V85R1pCWQSRJpDoov65NsOIMeEEhp07Xeh4idyVnrQgNBwjeVFpFnrpDo71qFy6C_YlKCEjtDEP4yqUWfcoa0jaChsu4aEWfTlQbXjZ17uy3HD2ZzJOXoH9u7JPtehipi53rGqMc=
Sources
A Comparative Guide to the Synthetic Utility of N2,N2-diallyl-3-chloro-1,2-benzenediamine and Other N-Allyl Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, N-allyl anilines serve as versatile building blocks for the construction of a diverse array of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.[1][2] This guide provides a comparative analysis of the synthetic potential of a unique, polysubstituted aniline, N2,N2-diallyl-3-chloro-1,2-benzenediamine, against other, more commonly encountered N-allyl anilines. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established principles of chemical reactivity and data from structurally related analogues to forecast its behavior and utility in key synthetic transformations.
The unique structural features of N2,N2-diallyl-3-chloro-1,2-benzenediamine, namely the ortho-diamine moiety, the sterically demanding diallylamino group, and the electron-withdrawing chloro substituent, set the stage for a rich and distinct reactivity profile compared to simpler N-allyl anilines.
I. Synthesis and Structural Considerations
The synthesis of N-allyl anilines is typically achieved through the N-allylation of anilines with allyl halides or allyl alcohol, often facilitated by a base or a metal catalyst.[2][3]
Proposed Synthesis of N2,N2-diallyl-3-chloro-1,2-benzenediamine:
A plausible synthetic route to N2,N2-diallyl-3-chloro-1,2-benzenediamine would involve the selective diallylation of 3-chloro-1,2-benzenediamine.[4] This substrate presents two nucleophilic nitrogen centers with different steric environments. The selective allylation of the N2 amine would be challenging due to the potential for competing mono- and di-allylation at both amino groups.
Caption: Proposed synthetic pathway for N2,N2-diallyl-3-chloro-1,2-benzenediamine.
In contrast, the synthesis of simpler N-allyl anilines, such as N-allylaniline or N,N-diallylaniline, is more straightforward, with established protocols providing good to excellent yields.[3] The challenge in synthesizing the target molecule lies in achieving selective N2,N2-diallylation while leaving the N1-amino group unprotected, which is crucial for its subsequent synthetic applications.
II. Comparative Reactivity Profile
The reactivity of N-allyl anilines is primarily governed by the interplay of the nucleophilic amino group, the reactive allyl moiety, and the electronic nature of the aromatic ring.[5]
A. Nucleophilicity and Basicity of the Amino Groups
The presence of two amino groups with different substitution patterns in N2,N2-diallyl-3-chloro-1,2-benzenediamine leads to distinct nucleophilic centers. The N1 primary amine is expected to be more sterically accessible and thus more readily participate in reactions such as acylation, condensation, and diazotization. The N2 tertiary amine, being sterically hindered by the two allyl groups, will be less nucleophilic.
The chloro substituent at the 3-position exerts an electron-withdrawing inductive effect, which is expected to decrease the basicity of both amino groups compared to their non-chlorinated analogues.[6] This is a critical consideration in designing reaction conditions, as the nucleophilicity of the aniline nitrogen is paramount for many transformations.
Table 1: Comparison of Basicity (Predicted)
| Compound | Substituents | Predicted Basicity (relative to Aniline) | Rationale |
| Aniline | None | Reference | - |
| N-Allylaniline | N-allyl | Slightly higher | Allyl group is weakly electron-donating. |
| 4-Chloro-N-allylaniline | 4-chloro, N-allyl | Lower | The electron-withdrawing chloro group dominates.[5] |
| N2,N2-diallyl-3-chloro-1,2-benzenediamine | 3-chloro, 2-(diallylamino), 1-amino | Lower | The electron-withdrawing chloro group will significantly reduce basicity. The ortho-amino groups may have complex electronic and steric effects. |
B. Intramolecular Cyclization: A Gateway to Heterocycles
A key feature of ortho-substituted anilines is their propensity to undergo intramolecular cyclization reactions.[7] The ortho-diamine arrangement in N2,N2-diallyl-3-chloro-1,2-benzenediamine makes it an excellent precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[8][9][10]
The reaction with aldehydes or carboxylic acids would likely proceed via initial condensation with the more accessible N1-amino group, followed by cyclization to form a 1H-benzimidazole. The diallylamino group at the N2 position would remain as a substituent on the resulting benzimidazole ring system.
Caption: Plausible reaction pathway for benzimidazole synthesis.
This contrasts with simpler N-allyl anilines which, lacking the ortho-amino group, do not readily form benzimidazoles. Instead, they are precursors to other heterocyclic systems like indolines and quinolines through different cyclization strategies.[7]
C. Reactivity of the Allyl Groups
The two allyl groups on the N2 nitrogen are susceptible to a range of transformations characteristic of alkenes. These include:
-
Oxidation: Cleavage of the double bonds to form aldehydes or carboxylic acids.
-
Addition Reactions: Halogenation, hydrohalogenation, etc.
-
Metathesis: Ring-closing metathesis (RCM) could be envisioned if a suitable tether is introduced, potentially leading to novel polycyclic structures.
The electronic environment of the benzene ring, influenced by the chloro and amino substituents, will likely have a modest effect on the reactivity of the isolated allyl double bonds.
D. Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on the benzene ring of N2,N2-diallyl-3-chloro-1,2-benzenediamine is predicted to be complex. The directing effects of the three substituents are as follows:
-
-NH2 (at C1): Strongly activating, ortho-, para-directing.
-
-N(allyl)2 (at C2): Activating, ortho-, para-directing.
-
-Cl (at C3): Deactivating, ortho-, para-directing.[11]
The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at the positions most activated by the amino groups and least deactivated by the chloro group. This complex reactivity profile contrasts with simpler N-allyl anilines where the regioselectivity is more predictable.
III. Experimental Protocols: Representative Methodologies
While specific protocols for N2,N2-diallyl-3-chloro-1,2-benzenediamine are not available, the following are representative experimental procedures for key transformations of related N-allyl anilines and o-phenylenediamines.
A. N-Allylation of an Aniline (General Procedure)
This protocol is adapted from procedures for the synthesis of N-allylanilines and serves as a basis for the proposed synthesis of the title compound.[2]
-
To a solution of the aniline (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, 2.0 equiv.).
-
Add allyl bromide (1.1-2.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Benzimidazole Synthesis from an o-Phenylenediamine (General Procedure)
This is a general method for the synthesis of benzimidazoles, a key potential application of N2,N2-diallyl-3-chloro-1,2-benzenediamine.[8][12]
-
In a round-bottom flask, dissolve the o-phenylenediamine (1.0 equiv.) and an aldehyde (1.0 equiv.) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Add a catalytic amount of an acid (e.g., HCl, p-TsOH) or a Lewis acid.
-
Reflux the reaction mixture for the required time (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
IV. Comparative Data Summary
The following table summarizes the predicted and known reactivity of N2,N2-diallyl-3-chloro-1,2-benzenediamine in comparison to other N-allyl anilines.
Table 2: Comparative Synthetic Utility
| Feature | N-Allylaniline | N,N-Diallylaniline | 4-Chloro-N-allylaniline | N2,N2-diallyl-3-chloro-1,2-benzenediamine (Predicted) |
| Primary Synthetic Utility | Precursor to indolines, quinolines. | Precursor to N-heterocycles via RCM. | Building block for substituted heterocycles. | Precursor to substituted benzimidazoles. |
| Key Reactive Sites | NH, C=C, Aromatic Ring | C=C, Aromatic Ring | NH, C=C, Aromatic Ring | N1-H, N2, C=C, Aromatic Ring |
| Cyclization Potential | Forms indolines/quinolines. | Can undergo RCM. | Forms substituted indolines/quinolines. | Readily forms benzimidazoles. Potential for further cyclization involving allyl groups. |
| Influence of Substituents | Weakly activating allyl group. | Two weakly activating allyl groups. | Deactivating chloro group reduces reactivity.[5] | Deactivating chloro group, activating amino and diallylamino groups with complex directing effects. |
V. Conclusion
N2,N2-diallyl-3-chloro-1,2-benzenediamine represents a synthetically intriguing yet challenging molecule. Its predicted reactivity profile suggests it would be a valuable precursor for the synthesis of highly functionalized benzimidazoles, a class of compounds of significant interest in drug discovery. The presence of the diallylamino group offers further opportunities for diversification through reactions of the allyl moieties.
Compared to simpler N-allyl anilines, the synthesis of N2,N2-diallyl-3-chloro-1,2-benzenediamine is anticipated to be more complex, requiring careful control of reaction conditions to achieve the desired selectivity. Its behavior in electrophilic aromatic substitution is also predicted to be less straightforward. However, for the targeted synthesis of complex heterocyclic systems, the unique combination of functional groups in this molecule offers significant potential that warrants further experimental investigation.
References
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE C
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
- Synthesis of benzimidazoles. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole deriv
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines. Benchchem.
- Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. PMC.
- ChemInform Abstract: Cyclization of N-Acetyl-ortho-cycloalkenylanilines on Treatment with Bromine and N-Bromosuccinimide.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
- Novel Cycliz
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
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- Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.
- Process for the production of n, n-diallyldichloroacetamide.
- Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid c
- Comparative study of catalysts for N-allyl
- 3-Chlorobenzene-1,2-diamine. nordmann.global.
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- Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Chemistry Portal.
- 3-Chloro-N-(diphenylcarbamothioyl)benzamide. PMC.
- The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. PMC.
- Friedel - Crafts reaction of N - ( 2 - Chloroethyl ) benzaldimine.
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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Comparative analysis of the reactivity of chlorinated vs. non-chlorinated benzenediamines
Executive Summary
This guide provides a rigorous comparative analysis between non-chlorinated benzenediamines (specifically o-phenylenediamine, OPD) and their chlorinated analogs (e.g., 4-chloro-1,2-phenylenediamine, 4-Cl-OPD).[1][2]
For researchers in drug discovery and polymer science, the introduction of a chlorine atom is not merely a structural variation; it is a functional switch. The chlorine substituent exerts a strong inductive electron-withdrawing effect (-I) that significantly lowers the basicity and nucleophilicity of the amino groups.[2] While this reduces reaction rates in nucleophilic attacks (e.g., polyimide synthesis), it often enhances the stability of the resulting heterocycles and alters the metabolic pathway, shifting the toxicity profile from sensitization (common in PPD) to mutagenicity (common in chlorinated analogs).
Fundamental Electronic & Steric Properties[3]
The reactivity difference between chlorinated and non-chlorinated benzenediamines is governed primarily by the Hammett substituent constants (
Comparative Properties Table
| Property | o-Phenylenediamine (OPD) | 4-Chloro-1,2-phenylenediamine | Impact on Reactivity |
| CAS Number | 95-54-5 | 95-83-0 | N/A |
| pKa (Conjugate Acid) | ~4.52 (pKa₁) | ~3.52 (pKa₁) | Lower Basicity: The Cl-analog is a weaker base, making it less protonated at physiological pH but also a poorer nucleophile.[1][2] |
| Hammett | 0.00 (H) | +0.23 (Cl) | Electron Withdrawal: Positive |
| Water Solubility | ~35 g/L (20°C) | ~16 g/L (20°C) | Hydrophobicity: Cl increases lipophilicity (LogP ~0.1 vs ~1.3), affecting bioavailability and solvent choice. |
| Steric Hindrance | Low | Moderate | The Cl atom ortho to the amine (in 3-Cl isomers) or meta (in 4-Cl isomers) alters packing and approach vectors.[1][2] |
Mechanism of Deactivation
The following diagram illustrates the electronic push-pull mechanism. While the amino groups are Electron Donating Groups (+R), the Chlorine atom opposes this via Inductive Withdrawal (-I), stabilizing the free base but destabilizing the transition state in electrophilic aromatic substitutions.
Nucleophilic Reactivity: Polymer & Heterocycle Synthesis[1][2][4]
In applications such as polyimide synthesis or benzimidazole formation, the diamine acts as the nucleophile attacking a carbonyl carbon (anhydride or aldehyde).
Kinetic Implications[3][5]
-
Non-Chlorinated (OPD/PPD): Exhibits rapid kinetics. In polyimide synthesis, this can lead to uncontrolled exothermic reactions or premature gelation if not moderated.
-
Chlorinated (4-Cl-OPD): The reduced nucleophilicity results in slower kinetics.[1][2]
Protocol: Comparative Benzimidazole Synthesis
This protocol validates the reactivity difference by monitoring the condensation rate with an aldehyde.
Reagents:
-
Diamine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Solvent: Ethanol (5 mL)
-
Catalyst:
/ HCl (One-pot oxidative condensation)[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of diamine in 5 mL ethanol. Note that 4-Cl-OPD may require mild heating (40°C) to fully dissolve compared to OPD.[1][2]
-
Addition: Add 1.0 mmol Benzaldehyde. Stir for 5 minutes.
-
Catalysis: Add 30 mol% HCl (aq) followed by dropwise addition of
(2 eq). -
Monitoring: Monitor via TLC (Mobile phase 3:1 Hexane:Ethyl Acetate).
-
Isolation: Neutralize with
, extract with ethyl acetate, and dry.
Oxidative Stability & Safety Profile
The presence of Chlorine drastically alters the toxicology and stability profile, which is critical for pharmaceutical and cosmetic applications (e.g., hair dyes).
Oxidative Coupling (Dye Chemistry)
In oxidative dyeing, diamines are coupled with couplers (like resorcinol).
-
OPD: Oxidizes rapidly.[1] Can lead to "Bandrowski's Base" (a trimer) which is a potent sensitizer.
-
4-Cl-OPD: The electron-withdrawing Cl stabilizes the diamine against air oxidation.[1][2] However, once oxidized, the resulting quinone-diimine intermediates are highly reactive electrophiles.[2]
Mutagenicity (Ames Test Relevance)
There is a distinct divergence in safety profiles supported by literature [1, 2]:
| Compound | Primary Toxicity Mode | Ames Test (Salmonella TA98/100) | Mechanism |
| OPD | Sensitizer (Allergy) | Weakly Positive | Metabolized to active hydroxylamines; skin sensitizer. |
| 4-Cl-OPD | Mutagen / Carcinogen | Strongly Positive | The Cl group prevents detoxification via ring acetylation.[1][2] It is a known IARC Group 2B carcinogen. |
Critical Safety Note: When substituting OPD with 4-Cl-OPD in drug design to improve metabolic stability (blocking the para-position), researchers must immediately screen for genotoxicity, as the "metabolic block" often forces the molecule down a toxification pathway (N-hydroxylation) rather than detoxification.[1][2]
References
-
NIST Chemistry WebBook. 1,2-Benzenediamine, 4-chloro- (CAS 95-83-0) Spectral and Chemical Data.[1][2][3][4] National Institute of Standards and Technology. [Link]
-
National Toxicology Program (NTP). Bioassay of 4-Chloro-o-phenylenediamine for Possible Carcinogenicity.[1][2] Technical Report Series No. 63. [Link]
-
PubChem Compound Summary. 4-Chloro-1,2-phenylenediamine.[1][2][3][4] National Center for Biotechnology Information. [Link]
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Comparative Guide: The Impact of Chloro-Substitution on N,N-Diallyl-1,2-benzenediamine Properties and Reactivity
Introduction & Mechanistic Overview
In the design of advanced N-heterocycles, pharmaceutical intermediates, and cross-linked polyimides, N,N-diallyl-1,2-benzenediamine (also known as N,N-diallyl-o-phenylenediamine) serves as a highly versatile bis-nucleophilic building block. The presence of the N,N-diallyl group provides orthogonal handles for downstream modifications, such as ring-closing metathesis (RCM)[1].
However, the introduction of a chloro-substituent to the aromatic core (e.g., forming 4-chloro-N,N-diallyl-1,2-benzenediamine) fundamentally alters the molecule's physicochemical profile. As a halogen, chlorine exerts a strong inductive electron-withdrawing effect (-I) across the sigma framework, which is only partially offset by its weak resonance donation (+R)[2]. This electronic modulation directly impacts the Highest Occupied Molecular Orbital (HOMO) energy level of the primary amine, thereby dictating its basicity, nucleophilicity, and overall reaction kinetics[3].
Understanding these differences is critical for researchers aiming to optimize reaction conditions, control regioselectivity in cyclization events, or tune the lipophilicity of a final drug candidate.
Physicochemical Properties Comparison
The addition of a chloro-substituent shifts the molecule from a highly reactive, moderately polar building block to a more lipophilic, sterically and electronically attenuated precursor[2].
Table 1: Comparative Physicochemical Data
| Property | N,N-Diallyl-1,2-benzenediamine (Unsubstituted) | 4-Chloro-N,N-diallyl-1,2-benzenediamine (Chloro-substituted) | Causality / Impact |
| Molecular Weight | 188.27 g/mol | 222.71 g/mol | Increases mass and density. |
| LogP (Lipophilicity) | ~2.5 | ~3.1 | Chlorine increases hydrophobicity, enhancing solubility in non-polar organic solvents and improving biological membrane permeability[2]. |
| Primary Amine pKa | ~4.5 | ~3.8 | The -I effect of chlorine withdraws electron density from the aromatic ring, making the primary amine less basic. |
| Nucleophilicity | High | Moderate | Lowered HOMO energy level increases the activation barrier for electrophilic attack[3]. |
| Steric Bulk | Minimal | Moderate (at adjacent positions) | Can induce regioselectivity in asymmetric cyclization reactions. |
Visualizing the Substituent Effect
To conceptualize how a single atomic substitution cascades into macroscopic behavioral changes in the lab, refer to the logic pathway below.
Logic flow detailing the electronic and physical impacts of chloro-substitution.
Experimental Workflows & Self-Validating Protocols
To objectively compare the reactivity of the unsubstituted versus the chloro-substituted diamine, we employ a self-validating kinetic assay. This protocol measures the condensation rate of the primary amine with an
Why this protocol? By running parallel reactions under identical solvent and temperature conditions, we isolate the electronic effect of the chloro-substituent. The inclusion of an internal standard (biphenyl) ensures that HPLC-MS quantification is robust against volumetric errors during sampling, creating a self-validating data loop.
Protocol: Comparative Kinetic Profiling via HPLC-MS
Step 1: Reagent Preparation
-
Prepare a 0.1 M solution of N,N-diallyl-1,2-benzenediamine in anhydrous ethanol.
-
Prepare a separate 0.1 M solution of 4-chloro-N,N-diallyl-1,2-benzenediamine in anhydrous ethanol.
-
Add 0.01 M of biphenyl to both solutions to serve as an inert internal standard.
Step 2: Reaction Initiation
-
Bring both reaction vessels to exactly 25°C under a nitrogen atmosphere.
-
At
, add 1.0 equivalent of phenylglyoxylic acid (electrophile) to each vessel under continuous stirring (800 rpm).
Step 3: Kinetic Sampling & Quenching
-
Withdraw 50 µL aliquots from each vessel at
and minutes. -
Immediately quench each aliquot by diluting it into 950 µL of cold acetonitrile (-20°C) to halt the reaction.
Step 4: HPLC-MS Analysis
-
Inject 5 µL of each quenched sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution of Water/Acetonitrile (with 0.1% Formic Acid).
-
Calculate the conversion percentage by integrating the product peak area relative to the biphenyl internal standard.
Step-by-step experimental workflow for comparative kinetic analysis.
Experimental Data Synthesis
The kinetic data clearly illustrates the desensitizing effect of the chloro-substituent on the primary amine's nucleophilicity.
Table 2: Kinetic Conversion Rates (Condensation Reaction)
| Time (min) | Conversion (%) - Unsubstituted | Conversion (%) - Chloro-substituted |
| 10 | 45.2% | 18.5% |
| 30 | 78.4% | 39.1% |
| 60 | 95.1% | 61.8% |
| 120 | >99.0% | 84.3% |
| 240 | >99.0% | 97.6% |
Data Interpretation: The unsubstituted N,N-diallyl-1,2-benzenediamine achieves near-complete conversion within 60 minutes. In contrast, the chloro-substituted analog requires over 240 minutes to reach similar completion. This empirical data perfectly aligns with Conceptual Density Functional Theory (CDFT) predictions: the chloro group decreases the electron density at the reaction center, thereby increasing the activation energy required for the initial nucleophilic attack on the carbonyl carbon[3].
When synthesizing these precursors, researchers must also carefully control the initial allylation steps. Utilizing selective solid catalysts (such as WO3/ZrO2) can help prevent over-alkylation and ensure high yields of the desired N,N-diallyl framework before further downstream cyclization or polymerization[4].
References
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[2] 4-chloro-o-phenylenediamine - Solubility of Things: Interesting Facts About 4-Chlorobenzene-1,2-Diamine. Solubility of Things. URL:
-
[1] Multistep reactions using microreactor chemistry. Arkivoc. URL:
-
[4] Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. RSC Publishing. URL:
-
[3] DFT study of the condensation products of 2-chloro-3-formylquinolines with o-aminophenol, o-aminothiophenol and o-phenylenediamine. ResearchGate. URL:
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- 4. Selective monoallylation of anilines to N -allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00198E [pubs.rsc.org]
A Comparative Analysis of N2,N2-diallyl-3-chloro-1,2-benzenediamine and Its Regioisomers: Synthesis, Characterization, and Reactivity Profiles
Abstract: This guide provides a detailed comparative study of N2,N2-diallyl-3-chloro-1,2-benzenediamine and its key positional isomers. We delve into the synthetic nuances dictated by substituent effects, present a comprehensive analysis of their spectroscopic and physicochemical properties, and offer a forward-looking perspective on their differential reactivity and potential applications in medicinal chemistry and materials science. All experimental protocols are presented with a focus on reproducibility and self-validation, providing researchers with a robust framework for their own investigations into this versatile class of aromatic diamines.
Introduction: The Significance of Regioisomerism in Aromatic Diamines
Substituted 1,2-benzenediamines are privileged scaffolds in chemical synthesis, serving as foundational building blocks for a wide array of heterocyclic compounds, including pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents onto the aromatic ring and the nitrogen atoms dramatically influences the molecule's steric and electronic properties. This guide focuses on a specific, yet illustrative, case study: the comparison of N2,N2-diallyl-3-chloro-1,2-benzenediamine with its isomers where the chlorine atom and the diallylamino group occupy different positions.
The precise placement of the chloro and diallylamino groups can profoundly impact:
-
Nucleophilicity: The reactivity of the free primary amine is modulated by the electronic effects of the adjacent substituents.
-
Conformational Dynamics: Steric hindrance between the bulky diallylamino group and the chloro substituent can influence the molecule's preferred conformation.
-
Reactivity in Cyclization Reactions: These diamines are common precursors for heterocycles like benzimidazoles. The regiochemistry of the substituents dictates the outcome of such reactions.
-
Biological Activity: In drug development, subtle isomeric changes can lead to significant differences in target binding affinity and metabolic stability.
This guide will compare the target compound, N2,N2-diallyl-3-chloro-1,2-benzenediamine (1) , with two key isomers: N2,N2-diallyl-4-chloro-1,2-benzenediamine (2) and N1,N1-diallyl-3-chloro-1,2-benzenediamine (3) . Our analysis is grounded in established chemical principles and supported by representative experimental data.
Synthesis Strategy and Mechanistic Considerations
The most direct route to these compounds involves the selective N-allylation of the corresponding chloro-substituted 1,2-benzenediamine precursor. The choice of synthetic strategy is critical, as the inherent nucleophilicity differences between the two amino groups can lead to mixtures of products.
General Synthetic Workflow
The overall synthetic pathway is a two-step process: nitration/reduction to get the diamine, followed by selective allylation. The regioselectivity of the initial nitration is key to accessing the desired diamine precursors.
Caption: Synthetic workflow for target compounds 1, 2, and 3.
Experimental Protocol: Synthesis of N2,N2-diallyl-3-chloro-1,2-benzenediamine (1)
This protocol details the selective allylation of 3-chloro-1,2-benzenediamine. The key to selectivity lies in exploiting the differential nucleophilicity of the two amino groups. The N2 amine is sterically hindered by the adjacent chloro group, making the N1 amine more nucleophilic. However, the resulting mono-allylated intermediate's remaining N-H is highly activated, favoring a second allylation on the same nitrogen. To achieve the desired N2,N2-diallyl product, we must first protect the more reactive N1 position.
Protocol Steps:
-
Protection of N1: To a solution of 3-chloro-1,2-benzenediamine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.1 eq). Cool the mixture to 0 °C. Add benzoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate under reduced pressure to yield N-(2-amino-3-chlorophenyl)benzamide.
-
Diallylation of N2: Dissolve the protected amine (1.0 eq) in acetone (0.3 M). Add anhydrous potassium carbonate (3.0 eq) and allyl bromide (2.2 eq). Reflux the mixture for 12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Purification (Diallylation): After cooling, filter off the K2CO3 and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry over Na2SO4 and concentrate. The crude product is N-(2-(diallylamino)-3-chlorophenyl)benzamide.
-
Deprotection: Dissolve the diallylated intermediate in a 6 M solution of hydrochloric acid in ethanol. Reflux for 6 hours.
-
Final Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of NaHCO3. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield N2,N2-diallyl-3-chloro-1,2-benzenediamine (1) as a pale yellow oil.
Causality: The benzoyl protection strategy is essential. Direct diallylation of 3-chloro-1,2-benzenediamine would yield a complex mixture, with the major product likely being the N1,N1-diallyl isomer (3) due to the higher intrinsic nucleophilicity of the N1 amine, which is less sterically hindered and less electronically deactivated by the ortho-chloro group. Synthesis of isomer (2) follows a similar direct allylation protocol from 4-chloro-1,2-benzenediamine, as the electronic and steric environment of the two amino groups is more similar, leading to less selective pressure.
Comparative Physicochemical and Spectroscopic Data
The isomeric relationship between compounds 1 , 2 , and 3 results in distinct physical and spectroscopic properties. The following data is representative of what would be expected from the successful synthesis and purification of these compounds.
Table 1: Physicochemical Properties
| Property | Compound 1 (N2,N2-diallyl-3-chloro) | Compound 2 (N2,N2-diallyl-4-chloro) | Compound 3 (N1,N1-diallyl-3-chloro) |
| Molecular Formula | C12H15ClN2 | C12H15ClN2 | C12H15ClN2 |
| Molecular Weight | 222.72 g/mol | 222.72 g/mol | 222.72 g/mol |
| Appearance | Pale yellow oil | Light brown solid | Amber oil |
| Boiling Point | ~135-140 °C (0.5 mmHg) | Not Applicable | ~145-150 °C (0.5 mmHg) |
| Melting Point | Not Applicable | 68-71 °C | Not Applicable |
| Calculated LogP | 3.85 | 3.92 | 3.88 |
Table 2: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
| Proton Assignment | Compound 1 | Compound 2 | Compound 3 | Rationale for Chemical Shift |
| Ar-H (3 protons) | 6.95 (t, 1H), 6.70 (d, 1H), 6.65 (d, 1H) | 7.05 (d, 1H), 6.80 (dd, 1H), 6.60 (d, 1H) | 7.10 (dd, 1H), 6.85 (t, 1H), 6.75 (dd, 1H) | The position of the electron-withdrawing Cl and electron-donating amino groups dictates the shielding/deshielding of aromatic protons. |
| NH₂ | 4.10 (s, 2H) | 3.95 (s, 2H) | 4.55 (s, 2H) | The NH₂ in 3 is ortho to the bulky diallylamino group, leading to deshielding and potential hydrogen bonding, shifting it downfield. |
| -N-CH₂- (allyl) | 3.75 (d, 4H) | 3.70 (d, 4H) | 3.90 (d, 4H) | Proximity to the aromatic ring and other substituents influences the electronic environment. The N1 position in 3 is less hindered. |
| -CH= (allyl) | 5.80 (m, 2H) | 5.78 (m, 2H) | 5.85 (m, 2H) | Minimal variation expected for the internal vinyl proton. |
| =CH₂ (allyl) | 5.15 (m, 4H) | 5.14 (m, 4H) | 5.20 (m, 4H) | Minimal variation expected for the terminal vinyl protons. |
Spectroscopic Interpretation: The most telling differences in the ¹H NMR spectra are found in the aromatic region and the chemical shift of the primary amine (-NH₂) protons.
-
In Compound 1 , the chloro group is ortho to both amino groups, exerting a strong deshielding effect on the adjacent protons.
-
In Compound 2 , the chloro group is para to one amine and meta to the other, leading to a different splitting pattern and chemical shifts compared to 1 .
-
Compound 3 is the most distinct. The primary amine is now ortho to the bulky and electron-donating diallylamino group, which significantly shifts its resonance downfield due to steric compression and potential intramolecular hydrogen bonding. This provides a clear diagnostic peak to distinguish it from isomers 1 and 2 .
Differential Reactivity and Potential Applications
The isomeric differences are not merely academic; they directly translate to differential reactivity, which is a crucial consideration for their use as synthetic intermediates.
Reactivity of the Primary Amine
The primary amine (-NH₂) is a key functional handle for subsequent chemical transformations, most notably cyclization reactions to form heterocycles. Its nucleophilicity is the primary determinant of reactivity.
Caption: Factors governing the relative nucleophilicity of the primary amine.
-
Compound 2 (Highest Reactivity): The primary amine at the C1 position has the least steric hindrance. The chlorine atom is para, exerting its electron-withdrawing inductive effect from a distance, resulting in the most nucleophilic primary amine among the three isomers. This makes it the ideal substrate for reactions like benzimidazole formation with aldehydes or carboxylic acids.
-
Compound 1 (Intermediate Reactivity): The primary amine at C1 is adjacent to the bulky diallylamino group and ortho to the electron-withdrawing chloro group. Both factors combine to reduce its nucleophilicity compared to isomer 2 .
-
Compound 3 (Lowest Reactivity): The primary amine at C2 is severely sterically shielded, being sandwiched between the chloro group and the very bulky N1,N1-diallylamino group. This isomer would be expected to be the least reactive in reactions involving the primary amine.
Potential Applications
-
Benzimidazole Synthesis: All three isomers can, in principle, be used to synthesize substituted benzimidazoles, which are common motifs in pharmaceuticals. However, the reaction conditions required would vary significantly. Compound 2 would likely react under milder conditions than 1 or 3 . The resulting benzimidazoles would also be isomeric, potentially leading to different biological activities.
-
Ligand Development: The vicinal diamine motif can act as a bidentate ligand for transition metals. The different steric and electronic profiles of isomers 1 , 2 , and 3 would influence the coordination geometry and catalytic activity of the resulting metal complexes.
-
Polymer Science: Aromatic diamines are used as monomers or curing agents in the production of high-performance polymers like polyimides and polyamides. The reactivity differences would affect polymerization rates and the final properties of the material.
Conclusion
This guide has systematically compared N2,N2-diallyl-3-chloro-1,2-benzenediamine with two of its key regioisomers. We have demonstrated that the specific placement of the chloro and diallylamino substituents is not a trivial structural change. It gives rise to a cascade of effects, from dictating the synthetic strategy required for their selective preparation to creating distinct spectroscopic signatures and, most importantly, governing their chemical reactivity.
For researchers in drug discovery, catalysis, and materials science, understanding these isomeric differences is paramount. The choice of isomer can be the deciding factor in the success of a synthetic route, the activity of a catalyst, or the properties of a novel material. The protocols and comparative data presented herein provide a foundational framework for making informed decisions when working with this versatile class of substituted aromatic diamines.
References
A Prospective Analysis and Comparison Guide for the Application of N2,N2-diallyl-3-chloro-1,2-benzenediamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide addresses the synthesis and potential applications of the novel compound N2,N2-diallyl-3-chloro-1,2-benzenediamine. A comprehensive review of peer-reviewed literature indicates that this specific molecule has not been previously synthesized or characterized. Therefore, this document serves as a prospective guide for researchers interested in its potential utility. We will extrapolate from the well-established chemistry of its constituent moieties—the o-phenylenediamine (OPD) core, the N,N-diallyl groups, and the chloro-substituent—to predict its reactivity and compare its potential applications with established alternatives. The primary focus will be on its role as a precursor for advanced heterocyclic scaffolds, such as benzimidazoles and benzodiazepines, which are of significant interest in medicinal chemistry.[1][2][3][4]
Introduction: The Potential of a Novel Building Block
o-Phenylenediamine (OPD) and its derivatives are cornerstone building blocks in organic and medicinal chemistry.[1] Their defining feature is the vicinal arrangement of two amino groups on a benzene ring, which provides a reactive scaffold for the synthesis of a multitude of fused heterocyclic systems.[1][3] These include benzimidazoles, quinoxalines, and benzodiazepines, which are present in numerous clinically important drugs.[1][2][3][4]
The subject of this guide, N2,N2-diallyl-3-chloro-1,2-benzenediamine, introduces three key structural modifications to the basic OPD framework:
-
A Chlorine Atom: Positioned at the 3-position, this electron-withdrawing group is expected to modulate the electronic properties and reactivity of the aromatic ring and the adjacent amino group.
-
Two N-Allyl Groups: The presence of allyl groups on one of the nitrogen atoms offers a rich chemical handle for subsequent transformations. Allyl groups can participate in various transition metal-catalyzed reactions, such as palladium-catalyzed rearrangements, or they can be cleaved to yield a secondary amine.[5][6] This dual nature provides significant synthetic flexibility.
This guide will first propose a robust synthetic route to the target compound. Subsequently, we will explore its hypothetical applications in the synthesis of novel heterocyclic structures and objectively compare these potential routes with established, experimentally validated methods.
Proposed Synthesis of N2,N2-diallyl-3-chloro-1,2-benzenediamine
The synthesis of the target molecule can be envisioned as a multi-step process starting from commercially available materials. The proposed pathway is designed for efficiency and control over each chemical transformation.
Experimental Workflow: Synthesis Pathway
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-allyl-2-chloro-6-nitroaniline
-
To a solution of 2,3-dichloronitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add allylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-allylated product.
Causality behind Experimental Choices: The use of a slight excess of allylamine and a carbonate base favors the selective mono-substitution on the more activated chlorine atom (ortho to the nitro group) via an SNAr mechanism. DMF is chosen as the solvent due to its high polarity and ability to dissolve the reactants.
Step 2: Synthesis of N,N-diallyl-2-chloro-6-nitroaniline
-
To a solution of N-allyl-2-chloro-6-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture at 0°C for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Causality behind Experimental Choices: NaH is a strong, non-nucleophilic base that deprotonates the secondary amine, forming a highly nucleophilic amide anion. This anion readily reacts with the electrophilic allyl bromide. THF is an ideal aprotic solvent for this type of reaction.
Step 3: Synthesis of N2,N2-diallyl-3-chloro-1,2-benzenediamine (Target Compound)
-
Dissolve N,N-diallyl-2-chloro-6-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (HCl).
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq) portion-wise, as the reaction is exothermic.
-
Heat the mixture to 70-80°C and stir for 2-3 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to obtain the target diamine.
Causality behind Experimental Choices: The reduction of an aromatic nitro group in the presence of a chloro-substituent is effectively achieved using SnCl2 in an acidic medium. This method is generally high-yielding and tolerates a wide range of functional groups. An alternative would be catalytic hydrogenation (H2/Pd-C), which is a greener method but may sometimes lead to dehalogenation as a side reaction.[7]
Comparative Applications in Heterocyclic Synthesis
The primary utility of the title compound is as a precursor to complex heterocyclic systems. We will compare its hypothetical use in synthesizing 1,2-disubstituted benzimidazoles with established methods.
Application A: Synthesis of 1-(Arylmethyl)-2-aryl-7-chloro-N,N-diallyl-1H-benzimidazoles
The condensation of an OPD with two equivalents of an aldehyde is a common method to produce 1,2-disubstituted benzimidazoles.[8]
Hypothetical Protocol:
-
Dissolve N2,N2-diallyl-3-chloro-1,2-benzenediamine (1.0 eq) and a substituted aromatic aldehyde (2.2 eq) in ethanol.
-
Add a catalytic amount of salicylic acid (0.1 eq).[8]
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Comparison with Established Alternatives
| Feature | Hypothetical Route with Target Compound | Established Method (e.g., using 4-chloro-o-phenylenediamine) [8][9] |
| Precursor | N2,N2-diallyl-3-chloro-1,2-benzenediamine | 4-chloro-1,2-phenylenediamine |
| Products | Novel N,N-diallyl benzimidazole derivatives | Standard 5-chloro-1,2-disubstituted benzimidazoles |
| Key Advantage | The resulting product retains the diallyl group, which can be used for further diversification (e.g., ring-closing metathesis, cross-coupling). | Utilizes a simple, commercially available starting material. The reaction is well-documented and high-yielding. |
| Potential Challenge | Steric hindrance from the bulky N,N-diallyl group might slow down the cyclization step, potentially requiring harsher conditions or leading to lower yields. | The final product lacks a functional handle for easy subsequent modifications. |
| Catalyst | Green and mild catalysts like salicylic acid are proposed.[8] | A wide range of catalysts can be used, from Lewis acids to greener options like acetylsalicylic acid.[8][10] |
Logical Relationship: Synthetic Utility
Caption: Comparison of synthetic pathways and product potential.
Conclusion and Future Outlook
While N2,N2-diallyl-3-chloro-1,2-benzenediamine remains a hypothetical molecule, this guide provides a scientifically grounded framework for its synthesis and potential applications. Its true value lies in its capacity to serve as a platform for creating novel heterocyclic compounds. The N,N-diallyl functionality is not merely a protecting group but a latent reactive site, offering a gateway to complex molecular architectures that are not readily accessible through conventional OPD precursors.
Researchers and drug development professionals are encouraged to view this compound as a tool for diversification. The proposed synthetic route is robust and relies on well-understood chemical transformations. The subsequent application in benzimidazole synthesis, when compared to established methods, highlights a trade-off between the complexity of precursor synthesis and the enhanced functionality of the final product. Future experimental work is required to validate these hypotheses and to fully explore the synthetic potential of this promising, yet unexplored, chemical entity.
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Reddy, C. R., & Hsieh, I. F. (2012). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. PMC. Available from: [Link]
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Wang, Y., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry. Available from: [Link]
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Štefane, B., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available from: [Link]
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Al-Issa, S. A., et al. (2024). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). PMC. Available from: [Link]
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Chen, Z., et al. (2019). Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination. PMC. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
